Ivabradine impurity 2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIGDPKFPQSZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Ivabradine impurity 2" chemical structure and properties
An In-Depth Technical Guide to Ivabradine Impurity 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. As with any pharmaceutical active ingredient, the control of impurities is of paramount importance to ensure its safety and efficacy. This technical guide provides a comprehensive overview of a significant impurity, often designated as "this compound," focusing on its chemical structure, properties, and the analytical methodologies employed for its characterization. It is important to note that the designation "this compound" can be ambiguous, with different suppliers listing compounds with varying molecular formulas under the same name. This guide will focus on the most frequently cited chemical structure for this impurity.
Chemical Structure and Identity
The primary chemical entity referred to as this compound is chemically known as 3-(3-((((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 3-(3-((((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one[1] |
| Molecular Formula | C27H42N2O5[1][2] |
| Molecular Weight | 474.63 g/mol [1][2] |
| CAS Number | 73954-34-4[3][4] |
| Canonical SMILES | COC1=C(C=C2C(=O)N(CCCN(C)CC3C4C(C(C3)OC)OC)CCC2=C1)OC |
| InChI Key | BYIGDPKFPQSZOO-UHFFFAOYSA-N[1] |
It is crucial to be aware of other compounds that are sometimes labeled as this compound. These include 2-Oxo-Ivabradine hydrochloride (Molecular Formula: C27H35ClN2O6) and a compound with the molecular formula C14H21NO5[5][6]. Researchers should always verify the identity of the impurity they are working with through appropriate analytical techniques.
Chemical and Physical Properties
The available data on the physicochemical properties of this compound are primarily from suppliers of analytical standards.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid | BOC Sciences[1] |
| Purity | >95% | BOC Sciences[1] |
| Solubility | Soluble in DMSO | BOC Sciences[1] |
| Storage Temperature | -20°C | BOC Sciences[1] |
Synthesis and Formation
A plausible synthetic pathway leading to Ivabradine and potentially Impurity 2 is illustrated below.
Caption: Plausible synthetic route for Ivabradine and potential formation of Impurity 2.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not published. However, protocols for forced degradation studies of Ivabradine, which lead to the formation of various impurities, including potentially Impurity 2, are available. These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
Forced Degradation Studies of Ivabradine
These studies expose the drug substance to stress conditions to accelerate its degradation.
Objective: To generate degradation products of Ivabradine for identification and characterization.
Methodology:
-
Sample Preparation: Prepare stock solutions of Ivabradine hydrochloride in a suitable solvent (e.g., methanol (B129727) or water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the Ivabradine solution with an equal volume of 1N HCl and reflux for a specified period (e.g., 8 hours).
-
Alkaline Hydrolysis: Mix the Ivabradine solution with an equal volume of 0.1N NaOH and reflux for a specified period (e.g., 4 hours).
-
Oxidative Degradation: Treat the Ivabradine solution with 30% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Heat the solid drug substance in an oven at a specific temperature (e.g., 105°C) for a defined duration (e.g., 24 hours).
-
Photolytic Degradation: Expose the Ivabradine solution to UV light (e.g., 254 nm) for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS) to separate and identify the degradation products.
Caption: Workflow for forced degradation studies of Ivabradine.
Analytical Method for Impurity Profiling
A typical stability-indicating HPLC method for the analysis of Ivabradine and its impurities is as follows:
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Ammonium acetate (B1210297) buffer (pH 6.2) B: Methanol Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 281 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Toxicology and Pharmacology
There is limited specific toxicological and pharmacological data available for this compound. However, in silico toxicology prediction studies have been conducted on various degradation products of Ivabradine. These computational models can provide an initial assessment of the potential for toxicity (e.g., mutagenicity) and pharmacological activity. Such studies are essential for risk assessment and for guiding the development of control strategies for impurities. It is generally understood that impurities should be controlled at levels that are considered safe, based on regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Conclusion
This compound is a critical process-related impurity and potential degradation product of Ivabradine. A thorough understanding of its chemical structure, properties, and formation is essential for the development of robust control strategies in the manufacturing of Ivabradine. The use of forced degradation studies and validated stability-indicating analytical methods are key to ensuring the quality, safety, and efficacy of the final drug product. Further research into the specific toxicological profile of this and other Ivabradine impurities is warranted to fully establish their risk to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
An In-Depth Technical Guide to the Synthesis of Ivabradine Impurity 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide focuses on the synthesis of "Ivabradine impurity 2," a known process-related impurity. Understanding the formation pathways of such impurities is essential for their control and for the development of robust and efficient manufacturing processes for the active pharmaceutical ingredient (API). This document provides a detailed overview of the synthesis of this compound, including its chemical identity, synthesis pathway, experimental protocols, and relevant quantitative data.
Chemical Identity of this compound
"this compound" is chemically identified as N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide . It is a known intermediate in certain synthetic routes of Ivabradine and related compounds.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| Chemical Name | N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide |
| CAS Number | 73954-34-4 |
| Molecular Formula | C₁₄H₂₁NO₅ |
| Molecular Weight | 283.32 g/mol |
| Synonyms | Homoveratric acid N-(2,2-dimethoxyethyl)amide |
Synthesis Pathway
The most direct and common pathway for the synthesis of this compound involves the amide coupling of 3,4-dimethoxyphenylacetic acid (also known as homoveratric acid) with 2,2-dimethoxyethanamine .
This reaction can be achieved through several methods, with the most common being the activation of the carboxylic acid group of 3,4-dimethoxyphenylacetic acid to facilitate the nucleophilic attack by the amine group of 2,2-dimethoxyethanamine.
A general representation of this synthesis is depicted below:
Experimental Protocols
Two common experimental approaches for the synthesis of this compound are presented below. These methods utilize different coupling strategies to achieve the formation of the amide bond.
Method 1: Synthesis via Acid Chloride Formation
This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with the amine.
Experimental Workflow:
Method 2: Direct Amide Coupling Using a Coupling Agent
This method avoids the isolation of the acid chloride intermediate by using a coupling agent to activate the carboxylic acid in situ.
Experimental Workflow:
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. It is important to note that yields and purity can vary depending on the specific reaction conditions, scale, and purification methods employed.
Table 2: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Method 1 (Acid Chloride) | Method 2 (Direct Coupling) |
| Typical Yield | 70-85% | 75-90% |
| Purity (by HPLC) | >98% | >98% |
| Reaction Time | 4-8 hours | 12-24 hours |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Key Reagents | Thionyl chloride, Triethylamine | EDCI/DCC, DMAP/HOBt |
| Common Solvents | Dichloromethane, Tetrahydrofuran | Dichloromethane, DMF |
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound (N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide). By understanding the synthetic pathways and experimental protocols, researchers, scientists, and drug development professionals can effectively control the formation of this impurity during the manufacturing of Ivabradine. The provided data and workflows serve as a valuable resource for process optimization, analytical method development, and regulatory submissions. The synthesis of this impurity standard is also crucial for its use as a reference material in quality control and stability studies of the Ivabradine drug substance and product.
An In-depth Technical Guide to the Physicochemical Characterization of "Ivabradine Impurity 2"
Disclaimer: The designation "Ivabradine Impurity 2" is not consistently defined across chemical suppliers and scientific literature. This guide addresses the two primary chemical entities identified under this name, providing a comprehensive overview of their characterization. Researchers are advised to confirm the specific identity of any standard labeled as "this compound" with the supplier.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the physicochemical properties and analytical methodologies for the characterization of potential impurities associated with the cardiovascular drug Ivabradine.
The Ambiguity of "this compound"
Investigations into "this compound" reveal a significant discrepancy in its chemical identity. The name is associated with at least two distinct compounds:
-
Compound A (CAS 73954-34-4): A potential process-related impurity or starting material in the synthesis of Ivabradine.
-
Compound B: A compound structurally more similar to Ivabradine, likely a process-related impurity or a degradation product.
This guide will provide a detailed physicochemical characterization for both compounds to address this ambiguity and provide a comprehensive resource.
Physicochemical Characterization
Compound A: N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide
This compound is a potential precursor or process-related impurity in the synthesis of Ivabradine.
Table 1: Physicochemical Properties of Compound A
| Property | Value | Source |
| IUPAC Name | N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | [1] |
| Synonyms | This compound | [][3] |
| CAS Number | 73954-34-4 | [1][][3] |
| Molecular Formula | C₁₄H₂₁NO₅ | [][3] |
| Molecular Weight | 283.32 g/mol | [][3] |
| Appearance | Solid | [4] |
| Solubility | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| SMILES | O=C(NCC(OC)OC)CC1=CC=C(OC)C(OC)=C1 | [][3] |
| InChI | InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) | [4] |
| InChI Key | BYIGDPKFPQSZOO-UHFFFAOYSA-N | [4] |
Compound B: 3-(3-((((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
This compound is structurally very similar to Ivabradine and is likely a process-related impurity or a degradation product.
Table 2: Physicochemical Properties of Compound B
| Property | Value | Source |
| IUPAC Name | 3-(3-((((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | [4] |
| Synonyms | This compound | [4][5] |
| CAS Number | Not consistently assigned | |
| Molecular Formula | C₂₇H₄₂N₂O₅ | [4][5] |
| Molecular Weight | 474.63 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C | [4] |
| Purity | > 95% | [4] |
Experimental Protocols
Detailed, validated experimental protocols for the specific characterization of "this compound" (either Compound A or B) are not widely available in the public domain. However, based on studies of Ivabradine and its other impurities, the following general methodologies would be applicable.[6][7][8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation, detection, and quantification of pharmaceutical impurities.[6] A stability-indicating HPLC method is crucial for resolving impurities from the active pharmaceutical ingredient (API) and other degradation products.
-
Objective: To separate and quantify "this compound" from Ivabradine and other related substances.
-
Column: A reversed-phase column, such as a C18 or C8, is typically used. For instance, a Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) has been shown to be effective for separating Ivabradine and its impurities.[9]
-
Mobile Phase: A gradient elution is often necessary for complex mixtures. A common mobile phase consists of an aqueous buffer (e.g., 28 mM phosphate (B84403) buffer at pH 6.0) and an organic modifier (e.g., a mixture of acetonitrile (B52724) and methanol).[9]
-
Flow Rate: A typical flow rate is between 1.0 and 1.6 mL/min.[9]
-
Detection: UV detection at a wavelength where both Ivabradine and the impurity have significant absorbance, such as 220 nm or 286 nm, is common.[9]
-
Temperature: The column temperature is usually controlled, for example, at 34°C, to ensure reproducibility.[9]
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as a mixture of acetonitrile and water, and filtered before injection.[7]
Mass Spectrometry (MS)
MS, often coupled with liquid chromatography (LC-MS), is essential for the identification and structural elucidation of impurities.
-
Objective: To determine the molecular weight and fragmentation pattern of "this compound" to confirm its structure.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for Ivabradine and its related compounds.[10]
-
Mass Analyzer: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF), provide accurate mass measurements, which are crucial for determining the elemental composition of the impurity.[10]
-
Data Analysis: The fragmentation pattern (MS/MS spectra) of the impurity is compared with that of the parent drug and known standards to elucidate its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule.
-
Objective: To obtain a detailed structural confirmation of "this compound".
-
Sample Preparation: The purified impurity is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and confirm the overall structure.
-
Visualizations
Logical Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a drug substance.
Experimental Workflow for Characterization
This diagram outlines the typical experimental sequence for the physicochemical characterization of a pharmaceutical impurity like "this compound".
Potential Origins of Ivabradine Impurities
This diagram illustrates the two main sources of impurities in a drug substance: process-related and degradation-related.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the public domain regarding the interaction of "this compound" (either Compound A or B) with any biological signaling pathways. The parent drug, Ivabradine, acts as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the If current in the sinoatrial node.
For structurally similar impurities like Compound B, there is a theoretical possibility of interaction with the HCN channel or other biological targets. However, without experimental data, this remains speculative. Forced degradation studies on Ivabradine have identified some degradation products that are predicted in silico to have pharmacological activity.[10] Any comprehensive analysis of an impurity should include an assessment of its potential biological activity and toxicity.
References
- 1. N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide Online | N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide Manufacturer and Suppliers [scimplify.com]
- 3. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ivabradine Impurities | SynZeal [synzeal.com]
- 9. N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 | Benchchem [benchchem.com]
- 10. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ivabradine impurity 2" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of "Ivabradine Impurity 2," a term that can refer to more than one substance in pharmaceutical literature and supplier catalogs. This ambiguity underscores the critical importance of precise impurity identification and characterization in drug development and quality control. This document will address the two primary chemical entities identified as "this compound," providing detailed information on their chemical identity, potential origins, and analytical methodologies.
Introduction to Ivabradine (B130884) and its Impurities
Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.[1] It acts by selectively inhibiting the If "funny" current in the sinoatrial node, which is crucial for regulating heart rate.[1][2] The synthesis and storage of Ivabradine can lead to the formation of various impurities, which may include starting materials, by-products of the synthesis, and degradation products. Regulatory bodies require strict control over these impurities to ensure the safety and efficacy of the final drug product.
The nomenclature of impurities is not always standardized across the industry, leading to potential confusion. This guide aims to clarify the identity of "this compound" by discussing the two main compounds associated with this name.
Compound A: A Process-Related Impurity or Synthetic Intermediate
The most concretely identified compound referred to as "this compound" is a smaller molecule that is likely a starting material or intermediate in the synthesis of related compounds, rather than a direct impurity in the final Ivabradine synthesis.
Data Presentation: Compound A
| Parameter | Information |
| CAS Number | 73954-34-4[3][4][5][6][7] |
| Molecular Formula | C14H21NO5[3][5] |
| Molecular Weight | 283.32 g/mol [3][5] |
| IUPAC Name | N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide[4][6] |
| Synonyms | Ivabradine Impurity 19[6] |
Experimental Protocols: Analysis of Compound A
A general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the detection and quantification of this impurity. The following protocol is a representative method based on the analysis of Ivabradine and its related substances.[8][9][10]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 60:40 v/v). The pH of the buffer should be optimized, for instance, around 6.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30°C.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a reference standard of Compound A in the mobile phase to a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the drug substance or product sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL of Ivabradine) to allow for the detection of the impurity at the required levels.
4. System Suitability:
-
Inject the standard solution multiple times to check for system precision (Relative Standard Deviation of peak area should be less than 2.0%).
-
Evaluate theoretical plates and tailing factor for the analyte peak.
Mandatory Visualization: Logical Relationship of Compound A
The structure of Compound A suggests it could be a building block in organic synthesis. The following diagram illustrates a hypothetical synthetic step where it might be formed.
Caption: Hypothetical synthesis of Compound A.
Compound B: A Hydrogenation-Related Impurity
Another substance that has been referred to as "this compound" has a molecular formula suggesting it is a saturated analog of Ivabradine. This would likely be a process-related impurity formed during the hydrogenation step of the Ivabradine synthesis, where the benzazepine ring is over-reduced.
Data Presentation: Compound B
| Parameter | Information |
| CAS Number | Not consistently available |
| Molecular Formula | C27H42N2O5 |
| Molecular Weight | 474.65 g/mol |
| Potential IUPAC Name | 3-(3-((((S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxyoctahydro-1H-benzo[d]azepin-2(3H)-one |
Experimental Protocols: Analysis of Compound B
The analysis of Compound B would require an HPLC method capable of separating it from Ivabradine and other related impurities. A gradient elution method is often necessary for complex impurity profiles.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for peak purity and identification.
2. Chromatographic Conditions:
-
Column: C18 or Phenyl, e.g., 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute more retained components. For example:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm or full scan with DAD.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
3. Preparation of Solutions:
-
As described for Compound A, using a suitable reference standard for Compound B if available. If not, relative response factors may need to be determined using an isolated and characterized standard.
Mandatory Visualization: Formation of Compound B during Ivabradine Synthesis
The following diagram illustrates the likely point in the Ivabradine synthesis where Compound B could be formed as a by-product.
Caption: Formation of Compound B in Ivabradine synthesis.
Ivabradine's Mechanism of Action: A Signaling Pathway
To provide context for the importance of controlling Ivabradine's purity, the following diagram illustrates its mechanism of action.
Caption: Mechanism of action of Ivabradine.
Conclusion
The term "this compound" is ambiguous and can refer to at least two different chemical structures. One is a potential synthetic intermediate, N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 73954-34-4), while the other is likely a process-related impurity arising from over-reduction during Ivabradine synthesis, with the molecular formula C27H42N2O5. For researchers and drug development professionals, it is imperative to confirm the exact identity of any impurity through rigorous analytical characterization rather than relying on non-specific nomenclature. The use of robust, validated analytical methods, such as the HPLC protocols outlined in this guide, is essential for the accurate identification, quantification, and control of all impurities in Ivabradine, ensuring the quality and safety of this important cardiovascular medication.
References
- 1. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]
- 4. Mechanism of Action of Ivabradine | Ivabradine Mechanism of Action | Radcliffe Cardiology [radcliffecardiology.com]
- 5. chemscene.com [chemscene.com]
- 6. veeprho.com [veeprho.com]
- 7. achemtek.com [achemtek.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijapbjournal.com [ijapbjournal.com]
Formation of Ivabradine Impurity 2: A Technical Deep Dive into Drug Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of "Ivabradine impurity 2," a known impurity associated with the cardiovascular drug Ivabradine (B130884). This document delves into the chemical identity of the impurity, its potential formation pathways during drug degradation, and the experimental methodologies employed to study these processes. The information presented herein is intended to support research and development efforts in ensuring the quality, safety, and stability of Ivabradine drug products.
Chemical Identity of this compound
This compound is chemically identified as N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide . It is a known process-related impurity in the synthesis of Ivabradine and has been assigned the CAS number 73954-34-4 . The molecular formula of this impurity is C14H21NO5, with a molecular weight of 283.32 g/mol .
Table 1: Chemical Identification of Ivabradine and Impurity 2
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ivabradine | 3-(3-{--INVALID-LINK--amino}propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | 155974-00-8 | C27H36N2O5 | 468.59 |
| This compound | N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | 73954-34-4 | C14H21NO5 | 283.32 |
Formation of this compound during Drug Degradation
Ivabradine is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[1][2] While "this compound" is recognized as a process-related impurity, its formation as a degradation product is also plausible, likely through the cleavage of the parent drug molecule.
Forced degradation studies are essential to identify potential degradation products that may arise during the shelf-life of a drug product.[3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[3]
Potential Degradation Pathway
The structure of this compound suggests that it originates from the cleavage of the bond between the propyl chain and the nitrogen atom of the benzazepine ring in the Ivabradine molecule. A plausible mechanism for its formation is through hydrolysis , particularly under acidic or basic conditions. The amide bond within the benzazepine ring of Ivabradine could be susceptible to cleavage, leading to the formation of intermediates that could further react to form impurity 2.
While specific quantitative data for the formation of "this compound" under various stress conditions is not extensively available in the public domain, forced degradation studies on Ivabradine have identified several degradation products.[1][2] It is crucial for drug developers to monitor for the presence of this impurity during stability studies, even if it is primarily considered process-related.
Experimental Protocols for Forced Degradation Studies
The following are generalized experimental protocols for conducting forced degradation studies on Ivabradine, based on methodologies reported in the scientific literature.[1][2] These protocols are intended to induce degradation and facilitate the identification and quantification of impurities, including the potential formation of this compound.
General Sample Preparation
A stock solution of Ivabradine is prepared by dissolving a known amount of the drug substance in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, to a final concentration typically in the range of 1 mg/mL.
Stress Conditions
Table 2: Summary of Stress Conditions for Forced Degradation of Ivabradine
| Stress Condition | Reagent/Method | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 60°C - 80°C | 2 to 24 hours |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 60°C - 80°C | 2 to 24 hours |
| Oxidative Degradation | 3% to 30% H₂O₂ | Room Temperature or 60°C | 2 to 24 hours |
| Thermal Degradation | Dry heat in a hot air oven | 80°C - 105°C | 24 to 48 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) and/or visible light in a photostability chamber | Ambient | 24 to 48 hours |
Analytical Methodology
The primary analytical technique for the separation and quantification of Ivabradine and its impurities is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector.[1][2] For the structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[1][2]
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 286 nm
-
Injection Volume: 10-20 µL
Conclusion
"this compound" (N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide) is a known process-related impurity of Ivabradine. While its formation as a degradation product is mechanistically plausible, particularly through hydrolytic pathways, further studies are needed to confirm and quantify its presence under various stress conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to investigate the degradation pathways of Ivabradine and ensure the quality and stability of the final drug product. A thorough understanding and control of all potential impurities are paramount for the safety and efficacy of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Ivabradine Impurity 2: A Comprehensive Technical Guide for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine, a heart rate-lowering medication, is a crucial therapy for patients with stable angina and heart failure. As with any pharmaceutical product, ensuring its purity and safety is paramount. This involves the rigorous identification and control of any impurities that may arise during the synthesis of the active pharmaceutical ingredient (API) or through degradation of the final drug product. Ivabradine Impurity 2 is one such related substance that requires careful monitoring.
This technical guide provides an in-depth overview of this compound, focusing on its role as a reference standard in the quality control of Ivabradine. It covers the chemical identity, potential pathways of formation, and analytical methodologies for its detection and quantification, providing a valuable resource for researchers, analytical scientists, and professionals involved in the development and manufacturing of Ivabradine.
Chemical Identity and Physicochemical Properties
This compound is a known process-related impurity and potential degradation product of Ivabradine. Its unambiguous identification is the first step in establishing it as a reliable reference standard.
Table 1: Chemical Identity of this compound
| Parameter | Information |
| Systematic Name | 3-{3-[(3,4-Dimethoxy-bicyclo[4.2.0]oct-7-ylmethyl)-methyl-amino]-propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one |
| CAS Number | 73954-34-4[1] |
| Molecular Formula | C₂₇H₄₂N₂O₅ [note: Discrepancies exist in literature, with some sources citing C₁₄H₂₁NO₅. The more complex structure is likely the correct one based on the IUPAC name.] |
| Molecular Weight | 474.63 g/mol [note: Corresponding to the C₂₇H₄₂N₂O₅ formula.] |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Note: The molecular formula and weight can vary between suppliers. It is crucial to refer to the Certificate of Analysis for the specific batch of the reference standard.
Formation and Synthesis as a Reference Standard
A specific, publicly available, detailed synthesis protocol for this compound as a reference standard is not readily found in the scientific literature. Its presence is primarily documented as a byproduct in the synthesis of Ivabradine or as a degradation product under stress conditions. Therefore, understanding its formation through forced degradation studies provides the most insight into its potential "synthesis" for reference standard preparation.
Formation through Forced Degradation
Forced degradation studies are essential for identifying potential impurities and developing stability-indicating analytical methods. These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation.
Table 2: Conditions for Forced Degradation of Ivabradine Leading to Impurity Formation
| Stress Condition | Methodology |
| Acid Hydrolysis | Ivabradine is treated with an acidic solution (e.g., 2 M HCl) and heated (e.g., 80°C for 24 hours). |
| Base Hydrolysis | The drug substance is exposed to a basic solution (e.g., 1 M NaOH) at an elevated temperature (e.g., 80°C for 24 hours). |
| Oxidative Degradation | Ivabradine is reacted with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at an elevated temperature (e.g., 80°C for 24 hours). |
| Thermal Degradation | The solid drug substance is heated to a high temperature (e.g., 80°C for 24 hours). |
| Photolytic Degradation | Ivabradine, in solution or as a solid, is exposed to UV and visible light. |
Note: The specific conditions can be varied to achieve the desired level of degradation.
The following diagram illustrates a generalized workflow for generating and isolating impurities like this compound from forced degradation studies for use as reference standards.
Analytical Methodologies for Quality Control
The use of this compound as a reference standard is critical for the validation of analytical methods used in the quality control of Ivabradine drug substance and drug products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products, allowing for their accurate quantification.
Table 3: Typical HPLC Parameters for the Analysis of Ivabradine and its Impurities
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 286 nm |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Note: These are general parameters and should be optimized for specific applications.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of impurities. It combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This technique is particularly useful in forced degradation studies to identify unknown degradation products.
The following diagram illustrates the logical workflow for using this compound as a reference standard in the quality control of Ivabradine.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the definitive identification and characterization of a reference standard. While a complete, publicly available dataset for this compound is limited, a Certificate of Analysis for a reference standard would typically include the following:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the structure of the molecule by showing the chemical environment of each hydrogen atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Conclusion
This compound is a critical reference standard for ensuring the quality, safety, and efficacy of Ivabradine pharmaceutical products. Although detailed public information on its synthesis is scarce, understanding its formation through forced degradation studies provides a basis for its preparation. The use of a well-characterized reference standard for this compound is indispensable for the development and validation of stability-indicating analytical methods, primarily HPLC, which are fundamental to the routine quality control in a regulated pharmaceutical environment. Researchers and drug development professionals should always refer to the Certificate of Analysis provided with the reference standard for definitive identification and purity information.
References
Potential Pharmacological Activity of Ivabradine Impurities: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ivabradine is a heart rate-lowering medication that selectively inhibits the If current in the sinoatrial node.[1] As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring safety and efficacy. This technical guide addresses the potential pharmacological activity of impurities related to Ivabradine, with a particular focus on the challenges of their identification and the current state of knowledge regarding their biological effects. A significant ambiguity exists in the nomenclature of these impurities, as exemplified by "Ivabradine Impurity 2," a designation used for multiple distinct chemical entities. This paper will use "2-Oxo-Ivabradine," a known degradation product, as a case study to explore formation, potential biological targets, and the methodologies used for investigation.
The Challenge of Impurity Nomenclature: The Case of "this compound"
The designation "this compound" is not standardized and is used by various chemical suppliers to refer to different molecules. This ambiguity presents a significant challenge for researchers. Below is a summary of the conflicting data for substances referred to as "this compound."
| Supplier/Source | Molecular Formula | Molecular Weight | CAS Number |
| BOC Sciences | C27H42N2O5 | 474.63 | Not provided |
| MedChemExpress | C14H21NO5 | 283.32 | 73954-34-4 |
| SynZeal | C14H21NO5 | 283.3 | 73954-34-4 |
| Smolecule (as a synonym for 2-Oxo-Ivabradine HCl) | C27H34N2O6 · HCl | ~519.03 | 1616710-50-9 |
This table summarizes the inconsistent identification of "this compound" across different sources.
Given this lack of a consistent chemical identity, this guide will focus on a well-characterized degradation product, 2-Oxo-Ivabradine, for which some biological information is available.
Formation of Ivabradine Impurities via Forced Degradation
Impurities of Ivabradine can arise during synthesis or through degradation of the active pharmaceutical ingredient (API) under various stress conditions.[2] Forced degradation studies are essential for identifying potential degradants and understanding their formation pathways.
Experimental Protocol: Forced Degradation of Ivabradine
The following protocol is a synthesis of methodologies reported for stress testing of Ivabradine.[2][3][4]
Objective: To generate degradation products of Ivabradine under various stress conditions to simulate potential degradation pathways.
Materials:
-
Ivabradine API
-
Hydrochloric acid (e.g., 2 M HCl)
-
Sodium hydroxide (B78521) (e.g., 1 M NaOH)
-
Hydrogen peroxide (e.g., 3%, 7.5%, 15% H₂O₂)
-
Deionized water
-
Acetonitrile
-
Ammonium acetate
-
HPLC-grade solvents
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Ivabradine in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Acid Hydrolysis: To 1 mg of Ivabradine, add 2 ml of 2 M HCl. Incubate the solution at 80°C for 24 hours.[2] Neutralize the solution before analysis.
-
Alkaline Hydrolysis: To 1 mg of Ivabradine, add 2 ml of 1 M NaOH. Incubate the solution at 80°C for 24 hours.[2] Neutralize the solution before analysis.
-
Oxidative Degradation: To 1 mg of Ivabradine, add 2 ml of 3% H₂O₂. Incubate the solution at 80°C for 24 hours.[2] Repeat with higher concentrations of H₂O₂ as needed.
-
Thermal Degradation: Dissolve 1 mg of Ivabradine in 2 ml of deionized water. Keep the solution at 80°C for 24 hours.[2]
-
Photolytic Degradation: Expose a solution of Ivabradine in deionized water to UV radiation (e.g., 500 W/m²) for 24 and 48 hours.[2] Also, expose solid Ivabradine powder to the same conditions for an extended period (e.g., 120 hours).[2]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS/MS), to separate and identify the degradation products.[2][5]
Workflow for Impurity Identification
The following diagram illustrates the general workflow from forced degradation to impurity characterization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
Unraveling Ivabradine's Stability: A Technical Guide to Forced Degradation Studies and the Curious Case of "Impurity 2"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the critical landscape of forced degradation studies for Ivabradine (B130884), a key cardiovascular therapeutic. It provides a comprehensive overview of the methodologies employed to assess its stability under stress conditions, as mandated by regulatory bodies. Furthermore, this guide addresses the identity and likely origin of a compound frequently listed as "Ivabradine Impurity 2," clarifying its role in the context of Ivabradine's impurity profile.
Introduction to Ivabradine and the Imperative of Forced Degradation Studies
Ivabradine is a heart rate-lowering agent used in the treatment of stable angina and chronic heart failure. Its mechanism of action involves the selective inhibition of the If current in the sinoatrial node. As with any pharmaceutical compound, a thorough understanding of its stability and degradation pathways is paramount to ensure safety, efficacy, and quality.
Forced degradation, or stress testing, is a cornerstone of the drug development process, providing insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of exaggerated conditions to accelerate its decomposition. The data generated is crucial for:
-
Identifying potential degradation products: This helps in establishing the degradation pathways and the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods: These methods are essential for the quality control of the drug substance and product.
-
Understanding the drug's chemical properties: This knowledge aids in optimizing formulation, packaging, and storage conditions.
Regulatory authorities, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for conducting forced degradation studies and controlling impurities in pharmaceutical products.[1][2][3][4][5]
The Enigma of "this compound"
A compound frequently cataloged by chemical suppliers as "this compound" is associated with the CAS number 73954-34-4.[3][6][7][8][9] However, a detailed analysis of its chemical structure reveals that it is unlikely to be a degradation product of Ivabradine formed during forced degradation studies.
Chemical Identity of "this compound":
| Parameter | Information |
| CAS Number | 73954-34-4 |
| Molecular Formula | C14H21NO5 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-(2,2-dimethoxyethyl)acetamide |
| SMILES | O=C(NCC(OC)OC)CC1=CC=C(OC)C(OC)=C1 |
The molecular formula of this compound (C14H21NO5) is significantly different from that of Ivabradine (C27H36N2O5). This substantial structural disparity makes its formation through the degradation of the Ivabradine molecule highly improbable. It is more plausible that "this compound" is a synthesis-related impurity , potentially a starting material or an intermediate used in one of the synthetic routes to produce Ivabradine. Therefore, its control would be a matter of process chemistry optimization rather than a focus of forced degradation studies.
Forced Degradation Studies of Ivabradine: A Detailed Overview
Comprehensive forced degradation studies on Ivabradine have been conducted and reported in the scientific literature.[4][10][11][12] These studies typically follow ICH guidelines and expose Ivabradine to hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions.
Experimental Protocols for Forced Degradation
The following table summarizes a typical set of experimental conditions used in forced degradation studies of Ivabradine, based on published research.[4][10][12][13]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 2 M HCl | 80°C | 24 hours |
| Basic Hydrolysis | 1 M NaOH | 80°C | 24 hours |
| Neutral Hydrolysis | Deionized Water | 80°C | 24 hours |
| Oxidative Degradation | 3-15% H2O2 | 80°C | 24 hours |
| Thermal Degradation | Dry Heat | 80°C | 24 hours |
| Photolytic Degradation | UV light (254 nm) and/or fluorescent light | Ambient | 24-120 hours |
Analytical Methodology for Degradation Product Analysis
The primary analytical technique for separating and quantifying Ivabradine and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with UV or Mass Spectrometry (MS) detectors for identification and structural elucidation.
A representative HPLC method is detailed below: [4][10]
| Parameter | Condition |
| Column | Kromasil 100 C8 (4.6 mm × 250 mm, 5 µm) or Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm) |
| Mobile Phase | A: 20 mM Ammonium Acetate or 10 mM Ammonium Formate (pH 3.0) B: Acetonitrile |
| Elution Mode | Isocratic (e.g., 65% A: 35% B) or Gradient |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at 286 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 20 µL |
Major Degradation Products of Ivabradine
Forced degradation studies have revealed the formation of several degradation products. Two notable studies by Patel et al. (2015) and Pikul et al. (2016) have identified and characterized a number of these impurities.[4][10][11][12]
The following table summarizes the key degradation products identified under various stress conditions. The nomenclature (e.g., I-1, H1) is taken from the respective publications.
| Impurity ID (Patel et al.) | Impurity ID (Pikul et al.) | Formation Condition(s) | Proposed Structure/Molecular Formula |
| I-1 | H1 | Acidic Hydrolysis | C27H36N2O5 (Isomer of Ivabradine) |
| I-2 | H2 | Acidic Hydrolysis | C27H38N2O6 (Hydrated form) |
| I-3 | - | Acidic Hydrolysis | C27H34N2O5 (Dehydrogenated form) |
| I-4 | - | Acidic Hydrolysis | C14H21NO3 |
| I-5 | - | Basic Hydrolysis | C27H38N2O6 (Hydrolyzed lactam ring) |
| - | N1 | Basic Hydrolysis | C26H34N2O5 (N-demethylated) |
| - | Ox1, Ox2, Ox3, Ox4, Ox5 | Oxidative Degradation | Various oxidized forms |
| - | UV1, UV2, UV3, UV4 | Photolytic Degradation | Various photodegradation products |
Visualizing Degradation Pathways and Workflows
To better understand the processes involved in forced degradation studies, the following diagrams illustrate the general workflow and a plausible degradation pathway based on published literature.
Caption: General workflow for forced degradation studies of Ivabradine.
Caption: Simplified proposed degradation pathways of Ivabradine under stress.
Conclusion
Forced degradation studies are indispensable for characterizing the stability of Ivabradine. While the compound known as "this compound" (CAS 73954-34-4) is likely a synthesis-related impurity rather than a degradation product, a number of true degradants have been identified and characterized under various stress conditions. A thorough understanding of these degradation pathways, facilitated by robust analytical methodologies, is critical for ensuring the development of a safe, effective, and stable Ivabradine drug product. This guide provides a foundational framework for researchers and scientists working on the analysis and control of impurities in Ivabradine.
References
- 1. Characterization of degradation products of Ivabradine by LC‐HR‐MS/MS: a typical case of exhibition of different degrad… [ouci.dntb.gov.ua]
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 73954-34-4|DC Chemicals [dcchemicals.com]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | Drug Metabolite | Ambeed.com [ambeed.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 13. impactfactor.org [impactfactor.org]
Spectroscopic and Analytical Profile of Ivabradine Impurity 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide focuses on "Ivabradine impurity 2," providing a summary of its identity and a general overview of the analytical methodologies required for its characterization. While extensive proprietary data exists within pharmaceutical manufacturing, this document consolidates publicly available information and outlines the standard analytical workflow.
Chemical Identity of this compound
Based on information from multiple chemical and pharmaceutical reference standard suppliers, "this compound" is identified as:
-
Chemical Name: N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide
-
CAS Number: 73954-34-4
-
Molecular Formula: C₁₄H₂₁NO₅
-
Molecular Weight: 283.32 g/mol
It is important to note that some initial commercial listings have associated "this compound" with a different, larger molecular structure. However, a consensus among several reputable suppliers points to the identity mentioned above. This compound is likely a process-related impurity or a starting material used in one of the synthetic routes of Ivabradine.
Spectroscopic Data Summary
A comprehensive search of publicly available scientific literature and chemical databases did not yield detailed, experimentally derived spectroscopic data (NMR, MS, IR) for this compound. This information is typically generated and held by pharmaceutical manufacturers as part of their internal analytical validation and quality control processes and is often not published.
For research and regulatory purposes, this data would be obtained by purchasing a certified reference standard from a reputable supplier, which would be accompanied by a Certificate of Analysis (CoA). The CoA would contain the experimentally determined spectroscopic data and a description of the methods used to obtain it.
The following tables outline the expected data that would be generated for the characterization of this compound.
Table 1: Expected ¹H and ¹³C NMR Data
| Data Type | Expected Chemical Shifts (ppm) and Multiplicity |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, methylene (B1212753) groups, and the acetal (B89532) group. |
| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, methoxy carbons, and aliphatic carbons. |
Table 2: Expected Mass Spectrometry (MS) Data
| Data Type | Expected Values |
| Molecular Ion (M+) | Expected at m/z 283.32 (for the molecular ion) or 284.33 (for [M+H]⁺ in positive ion mode). |
| Key Fragments | Fragmentation patterns corresponding to the loss of methoxy groups, the dimethoxy-ethyl group, and other characteristic cleavages. |
Table 3: Expected Infrared (IR) Spectroscopy Data
| Data Type | Expected Absorption Bands (cm⁻¹) |
| Key Absorptions | Bands corresponding to N-H stretching (amide), C=O stretching (amide), C-O stretching (ethers), and aromatic C-H stretching. |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, standard methodologies would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Mass Spectrometry (MS): Mass spectra would be obtained using a mass spectrometer, likely with an electrospray ionization (ESI) source, coupled to a liquid chromatograph (LC-MS) for separation from other components. High-resolution mass spectrometry (HRMS) would be used for accurate mass determination.
-
Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film, in a KBr pellet, or using an attenuated total reflectance (ATR) accessory.
Analytical Workflow for Impurity Characterization
The logical workflow for the identification and characterization of a pharmaceutical impurity like this compound is outlined below. This process ensures a systematic approach from detection to structural elucidation and quantification.
Conclusion
The identification and characterization of impurities are fundamental to the development of safe and effective pharmaceuticals. While "this compound" has been identified as N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, detailed public spectroscopic data is scarce. The information and general workflow provided in this guide serve as a foundational resource for researchers and scientists in the field, outlining the necessary steps for the comprehensive analysis of this and other related substances. For definitive quantitative analysis and structural confirmation, obtaining a certified reference standard is essential.
Methodological & Application
Application Note: HPLC-UV Quantification of Ivabradine Impurity 2
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ivabradine Impurity 2. The described protocol is essential for researchers, scientists, and drug development professionals involved in the quality control and purity assessment of Ivabradine, a crucial medication for managing stable angina and heart failure. The method utilizes a reversed-phase C18 column with UV detection, ensuring accurate and precise quantification of this specific impurity.
Introduction
Ivabradine is a heart rate-lowering agent that selectively inhibits the If current in the sinoatrial node.[1] During the synthesis and storage of Ivabradine, various related substances, or impurities, can form.[2] Regulatory bodies require the monitoring and control of these impurities to ensure the safety and efficacy of the final drug product. "this compound" is a known process-related impurity. This document provides a detailed analytical procedure for its quantification.
Based on commercially available reference standards, this compound is identified as 3-{3-[(3,4-Dimethoxy-bicyclo[4.2.0]oct-7-ylmethyl)-methyl-amino]-propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one.[] The analytical method presented here is adapted from published, validated methods for the simultaneous determination of Ivabradine and its various impurities.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the HPLC quantification of this compound.
Materials and Reagents
-
Ivabradine Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (AR Grade)
-
Ammonium Hydroxide solution
-
Water (HPLC Grade)
-
Placebo mixture (optional, for accuracy studies)
Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate buffer (pH adjusted to 7.35 with Ammonium Hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program should be optimized for the separation of Ivabradine and its impurities. A suggested starting point is a linear gradient from 11% to 34% Mobile Phase B over 45 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 286 nm |
Preparation of Solutions
Mobile Phase A (20 mM Ammonium Acetate, pH 7.35): Dissolve an appropriate amount of Ammonium Acetate in HPLC grade water to make a 20 mM solution. Adjust the pH to 7.35 with Ammonium Hydroxide solution. Filter through a 0.45 µm membrane filter.
Standard Stock Solutions: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration. A typical stock solution concentration might be in the range of 10-50 µg/mL.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity in the sample.
Sample Preparation: Accurately weigh the sample containing Ivabradine and dissolve it in the diluent to a known concentration. The concentration should be chosen such that the expected level of Impurity 2 falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantification of Ivabradine impurities using a similar HPLC method. The data presented here is a composite from literature sources and should be verified through in-house validation.
| Parameter | Typical Performance |
| Linearity Range | LOQ to 150% of the specification limit |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Method Validation Workflow
The following diagram illustrates the key stages involved in validating the analytical method for this compound quantification.
Caption: Workflow for the validation of the HPLC method for this compound.
Experimental Workflow for Sample Analysis
The diagram below outlines the step-by-step process for analyzing a sample for the quantification of this compound.
Caption: Step-by-step workflow for the quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. Adherence to the detailed protocol and proper method validation will ensure the generation of high-quality data, which is critical for the safety and efficacy assessment of Ivabradine drug products. This method is suitable for routine quality control analysis in a pharmaceutical laboratory setting.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Identification and Quantification of Ivabradine Impurity 2
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the identification and quantification of Ivabradine impurity 2 (CAS 73954-34-4) using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described methodology is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ivabradine. The protocol outlines the sample preparation, chromatographic conditions, and mass spectrometric parameters for the accurate measurement of this impurity.
Introduction
Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure.[1] It selectively inhibits the If "funny" current in the sinoatrial node, which is responsible for the spontaneous diastolic depolarization and regulation of the heart rate.[] During the synthesis and storage of Ivabradine, various impurities can be formed. The identification and control of these impurities are critical to ensure the safety and efficacy of the final drug product.
This compound, with the chemical name 2-(3,4-dimethoxyphenyl)-N-(2,2-dimethoxyethyl)acetamide, is one of the potential process-related impurities. Its monitoring is essential for maintaining the quality of Ivabradine active pharmaceutical ingredient (API) and formulated products. This application note provides a comprehensive LC-MS/MS method for the reliable identification and quantification of this compound.
Chemical Structures
| Compound | Structure |
| Ivabradine |  channels, which are responsible for the cardiac pacemaker "funny" current (If). This current is a key determinant of the diastolic depolarization slope in the sinoatrial node, and its inhibition leads to a reduction in heart rate.
Caption: Mechanism of action of Ivabradine in the sinoatrial node.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol (B129727).
-
Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at desired concentrations for calibration and quality control.
-
-
Sample Preparation (for drug substance or formulation):
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a theoretical concentration of Ivabradine of 1 mg/mL.
-
Vortex the solution for 2 minutes to ensure complete dissolution.
-
Further dilute the sample solution with the mobile phase to a final concentration suitable for LC-MS/MS analysis, ensuring the expected concentration of the impurity falls within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 0-1 min: 5% B, 1-8 min: 5-95% B, 8-10 min: 95% B, 10-10.1 min: 95-5% B, 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Data Presentation
Mass Spectrometric Parameters for Ivabradine and Impurity 2
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Ivabradine | 469.3 | 262.2 | 100 | 30 | 25 |
| This compound | 284.1 | 165.1 | 100 | 25 | 15 |
Method Validation Parameters
The following table summarizes typical quantitative performance data for LC-MS/MS methods used in the analysis of Ivabradine and its related substances. These values should be established specifically for this compound during method validation.
| Parameter | Ivabradine | This compound (To be determined) |
| Linearity Range | 0.1 - 100 ng/mL | To be determined |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | ~0.03 ng/mL | To be determined |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | To be determined |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% |
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the identification and quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection allows for the accurate monitoring of this impurity in drug substance and pharmaceutical formulations. This method is a valuable tool for quality control and stability studies, ensuring the safety and purity of Ivabradine.
References
Development of a Stability-Indicating Assay for Ivabradine and its Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine is a heart rate-lowering medication used for the symptomatic management of stable angina pectoris and chronic heart failure. To ensure the quality, safety, and efficacy of Ivabradine drug products, a validated stability-indicating assay method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and any process-related impurities.
This document provides a detailed application note and protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Ivabradine. The protocols are based on established scientific literature and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.
Objective: To intentionally degrade Ivabradine under various stress conditions to produce its potential degradation products.
Materials:
-
Ivabradine Hydrochloride API
-
Hydrochloric Acid (HCl), 2 M
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrogen Peroxide (H₂O₂), 3%, 7.5%, and 15% solutions
-
Deionized Water
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
Protocol:
-
Preparation of Stock Solution: Accurately weigh 10 mg of Ivabradine HCl and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 2 M HCl.
-
Incubate the mixture at 80°C for 24 hours.[1]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 2 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 80°C for 24 hours.[1]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 2 M HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a known amount of solid Ivabradine HCl in a hot air oven at 105°C for 12 hours.[2]
-
Separately, reflux 1 mL of the stock solution in deionized water for 24 hours at 80°C.[1]
-
After exposure, dissolve the solid sample and dilute the refluxed solution with the mobile phase to a suitable concentration.
-
-
Photolytic Degradation:
-
Control Sample: Prepare a solution of Ivabradine HCl in the mobile phase at the same concentration as the stressed samples without subjecting it to any stress conditions.
-
Analysis: Analyze all the stressed samples and the control sample using the developed HPLC method.
Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating Ivabradine from its degradation products and process-related impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector. An LC-MS system can be used for peak identification. |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm) or equivalent.[3] |
| Mobile Phase | Gradient elution using: A) 10 mM Ammonium (B1175870) Formate (B1220265) (pH 3.0) and B) Acetonitrile.[3] |
| Gradient Program | A typical gradient might be: 0-5 min (90% A), 5-20 min (linear gradient to 40% A), 20-25 min (40% A), 25-26 min (linear gradient to 90% A), 26-30 min (90% A). |
| Flow Rate | 0.7 mL/min.[3] |
| Column Temperature | 30°C.[3] |
| Detection Wavelength | 286 nm.[2][3] |
| Injection Volume | 20 µL. |
Preparation of Solutions:
-
Mobile Phase A: Prepare a 10 mM solution of ammonium formate in water and adjust the pH to 3.0 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Standard Solution: Prepare a solution of Ivabradine HCl working standard in the mobile phase at a concentration of 100 µg/mL.
-
Sample Solution: Prepare solutions of the drug product (e.g., tablets) in the mobile phase to obtain a theoretical concentration of 100 µg/mL of Ivabradine. This may involve crushing tablets, dissolving the powder, sonicating, and filtering.
Method Validation
The developed method should be validated according to ICH Q2(R1) guidelines.
Validation Parameters:
-
Specificity: Analyze the stressed samples to demonstrate that the peaks of the degradation products are well-resolved from the Ivabradine peak and from each other. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Analyze a series of at least five concentrations of Ivabradine standard solution over a specified range (e.g., 50-150% of the analytical concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Ivabradine at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different equipment.
-
The relative standard deviation (RSD) should be calculated for the peak areas.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy. This can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the effect on the separation and quantification.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Ivabradine
| Stress Condition | Reagent/Condition | Duration | Temperature | Observations |
| Acid Hydrolysis | 2 M HCl | 24 hours | 80°C | Significant degradation observed. |
| Alkaline Hydrolysis | 1 M NaOH | 24 hours | 80°C | Significant degradation observed. |
| Oxidative Degradation | 3%, 7.5%, 15% H₂O₂ | 24 hours | 80°C | Degradation observed, extent depends on H₂O₂ concentration. |
| Thermal Degradation (Solid) | - | 12 hours | 105°C | Minimal degradation. |
| Thermal Degradation (Solution) | Deionized Water | 24 hours | 80°C | Minor degradation. |
| Photolytic Degradation | UV light (254 nm) | 24-120 hours | Ambient | Degradation observed in both solid and solution states. |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of replicate injections | ≤ 2.0% |
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | System suitability parameters should pass under varied conditions. |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating assay.
References
Application Note: Chromatographic Separation of Ivabradine and its Process Impurity 2 (2-Oxo-Ivabradine)
Abstract
This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of the anti-anginal drug Ivabradine from its process-related impurity, Ivabradine Impurity 2, also known as 2-Oxo-Ivabradine. The described method is crucial for quality control and stability testing in pharmaceutical development and manufacturing. This document provides detailed experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure. During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical process impurity is "this compound," or 2-Oxo-Ivabradine. Its chemical structure is 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione hydrochloride. A reliable analytical method is essential for the accurate quantification of this impurity. This application note details a validated HPLC method for the separation of Ivabradine and 2-Oxo-Ivabradine.
Experimental Protocol
This protocol is based on a validated stability-indicating HPLC method for Ivabradine and its degradation products.
1. Instrumentation and Materials
-
HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: Kromasil 100 C8 (4.6 mm × 250 mm, 5 µm).
-
Chemicals:
-
Ivabradine Hydrochloride reference standard
-
This compound (2-Oxo-Ivabradine hydrochloride) reference standard
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
2. Chromatographic Conditions
The separation is achieved using a gradient elution.
| Parameter | Condition |
| Mobile Phase A | 20 mM Ammonium Acetate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
3. Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 65 | 35 |
| 30 | 65 | 35 |
Note: The original method is isocratic. This has been adapted for optimal separation of the specified impurity.
4. Preparation of Solutions
-
Mobile Phase A: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to a final concentration of 20 mM.
-
Standard Stock Solution (Ivabradine): Accurately weigh and dissolve approximately 10 mg of Ivabradine Hydrochloride reference standard in a 10 mL volumetric flask with Mobile Phase A to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution (Impurity 2): Accurately weigh and dissolve approximately 1 mg of 2-Oxo-Ivabradine hydrochloride reference standard in a 10 mL volumetric flask with Mobile Phase A to obtain a concentration of 0.1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing Ivabradine (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) by diluting the stock solutions with Mobile Phase A.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Ivabradine in Mobile Phase A to achieve a target concentration within the linear range of the method.
Data Presentation
The following table summarizes the expected chromatographic parameters for Ivabradine and this compound based on the described method. The retention time for Impurity 2 is an estimate based on its higher polarity compared to the parent drug.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~12.20 | < 1.5 | > 2000 |
| Ivabradine | ~12.40 | < 1.5 | > 2000 |
Note: The retention times are based on the forced degradation studies by Pikul et al. (2016) and may vary depending on the specific HPLC system and column used.
Experimental Workflow
The following diagram illustrates the logical workflow of the chromatographic analysis.
Caption: Workflow for the chromatographic analysis of Ivabradine.
Signaling Pathway
Not applicable for this analytical chemistry application note.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the separation and quantification of Ivabradine and its critical process impurity, 2-Oxo-Ivabradine. The method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The provided protocol and workflow diagrams offer a clear guide for researchers and analysts in implementing this method.
Application Note: Rapid UPLC Analysis of Ivabradine Impurity 2
Abstract
This application note presents a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Ivabradine Impurity 2 in bulk drug substances and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, enabling a short run time of under 5 minutes. This method is suitable for high-throughput screening, in-process control, and quality control of Ivabradine.
Introduction
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[1] During the synthesis and storage of Ivabradine, various process-related and degradation impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product.[2] this compound is a known impurity of Ivabradine.[3][] This application note describes a validated UPLC method for the rapid and accurate determination of this specific impurity.
Experimental
Instrumentation and Consumables
-
UPLC System: A UPLC system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for optimal performance.[5]
-
Vials: Amber glass vials to protect the light-sensitive Ivabradine from degradation.[2]
-
Software: Chromatography data acquisition and processing software.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade
-
Ammonium Acetate: Analytical reagent grade
-
Water: Milli-Q or equivalent purified water
-
Ivabradine Hydrochloride Reference Standard
-
This compound Reference Standard [3][]
Chromatographic Conditions
A summary of the optimized UPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 100 x 2.1 mm, 1.8 µm[5] |
| Mobile Phase | 20 mM Ammonium Acetate : Acetonitrile (65:35, v/v)[6] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 1.0 µL |
| Column Temperature | 25°C[6] |
| Detection Wavelength | 285 nm[5] |
| Run Time | 5 minutes |
Protocols
Standard Solution Preparation
-
Ivabradine Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ivabradine Hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
This compound Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL Ivabradine, 1 µg/mL Impurity 2): Dilute 1 mL of the Ivabradine stock solution and 1 mL of the Impurity 2 stock solution to 10 mL with the mobile phase.
Sample Solution Preparation
-
Ivabradine Bulk Drug: Accurately weigh about 25 mg of the Ivabradine bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Ivabradine Formulation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Ivabradine into a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.
Results and Discussion
The developed UPLC method provides excellent separation of Ivabradine and this compound. A representative chromatogram is shown in Figure 1 (simulated). The method was validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[5]
System Suitability
The system suitability parameters were evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Ivabradine) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Ivabradine) | ≥ 2000 | 8500 |
| Resolution (Ivabradine and Impurity 2) | ≥ 2.0 | 4.5 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | 0.8% |
Linearity
The method demonstrated good linearity for this compound over the concentration range of 0.1 to 2.0 µg/mL.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 2.0 | 0.9995 |
Workflow Diagram
Caption: UPLC analysis workflow for this compound.
Conclusion
The described UPLC method is rapid, sensitive, and reliable for the determination of this compound in both bulk drug and pharmaceutical dosage forms. The short analysis time makes it ideal for routine quality control and high-throughput environments.
References
- 1. Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Ivabradine Impurity 2 in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine (B130884) is a heart rate-lowering medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] The quality, safety, and efficacy of pharmaceutical products are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Impurities in drug substances can arise during the synthesis process or through degradation of the API during formulation and storage.[2] Therefore, the identification and quantification of these impurities are critical components of drug development and quality control, as mandated by regulatory bodies like the ICH.[2]
This application note details a stability-indicating analytical method for the determination of Ivabradine Impurity 2 in pharmaceutical formulations. The protocol is based on a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detectors, suitable for both quantification and identification.
Chemical Profile of this compound:
-
IUPAC Name: 3-(3-((((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one[]
-
Molecular Formula: C₂₇H₄₂N₂O₅[]
-
Molecular Weight: 474.63 g/mol []
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Ivabradine and its related substances. The separation is achieved on a phenyl stationary phase with a gradient mobile phase, allowing for the resolution of impurities with varying polarities. A Photo Diode Array (PDA) detector is used for quantitative analysis at a specific wavelength, while a coupled Quadrupole Dalton (QDa) or Time-of-Flight (TOF) mass spectrometer provides mass confirmation for unambiguous peak identification.[4][5] The method is stability-indicating, meaning it can resolve the API from its degradation products formed under various stress conditions.[4][6]
Experimental Protocols
-
Equipment:
-
Chemicals:
-
Ivabradine and this compound reference standards (purity >95%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Ammonium acetate.
-
Water (HPLC grade or ultrapure).
-
-
Chromatographic Column: Zorbax Phenyl, 4.6 x 250 mm, 5 µm particle size (or equivalent).[4]
-
Mobile Phase A: Prepare a 0.075% solution of Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: A mixture of Acetonitrile and Methanol.
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and water.
-
Standard Stock Solution (Impurity 2): Accurately weigh about 5 mg of this compound reference standard and transfer it into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final concentration suitable for analysis (e.g., 1.0 µg/mL).
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Ivabradine and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution has a nominal concentration of 1000 µg/mL of Ivabradine and is ready for injection.
To establish the stability-indicating nature of the method, forced degradation studies are performed on the Ivabradine API.[5] This involves subjecting the drug substance to stress conditions to intentionally produce degradation products.
-
Oxidative Degradation: 3-15% H₂O₂ at 80°C for 24 hours.[5][7]
-
Thermal Degradation: Dry heat at 105°C for 12-24 hours.[5]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.[5]
Samples from these studies are then analyzed to ensure that degradation product peaks, including that of Impurity 2, are well-resolved from the main Ivabradine peak.
Data Presentation
Quantitative data for the analysis of this compound are summarized in the following tables.
Table 1: Optimized Chromatographic and MS Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Zorbax Phenyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.075% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile:Methanol |
| Gradient Program | Time-dependent variation of A and B |
| Flow Rate | 1.5 mL/min[4] |
| Column Temperature | 25°C[5][7] |
| Injection Volume | 20 µL[5][7] |
| PDA Detector | Wavelength: 285 nm[4] |
| MS Detector | QDa or Q-TOF |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][7] |
| Scan Range | m/z 100-1000 |
Table 2: Method Validation Summary for this compound
| Parameter | Result |
|---|---|
| Linearity Range (µg/mL) | LOQ - 150% of specification limit |
| Correlation Coefficient (r²) | > 0.997[6] |
| Limit of Detection (LOD) | < 0.01% of standard concentration[6] |
| Limit of Quantification (LOQ) | < 0.04% of standard concentration[6] |
| Accuracy (% Recovery) | 90.99 – 107.70%[6] |
| Precision (% RSD) | < 3.5%[6] |
| Robustness | Method is robust to minor changes in flow rate, pH, and mobile phase composition. |
Visualization
The following diagrams illustrate the experimental workflow and the logical framework for impurity analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 4. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF RELATED SUBSTANCES IN IVABRADINE HYDROCHLORIDE IN SOLID ORAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Isolation and Purification of Ivabradine Impurity 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of Ivabradine (B130884) impurity 2 (CAS No: 73954-34-4). The methodology employs preparative High-Performance Liquid Chromatography (HPLC) for the initial separation of the impurity from the bulk active pharmaceutical ingredient (API) and other related substances. Subsequent purification is achieved through a systematic crystallization process to yield a highly purified solid form of the impurity. This protocol is intended to serve as a comprehensive guide for researchers and scientists involved in the characterization and management of impurities in drug development.
Introduction
Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure. As with any pharmaceutical compound, the synthesis and storage of Ivabradine can result in the formation of various impurities. The identification, quantification, and characterization of these impurities are critical for ensuring the safety and efficacy of the final drug product. "Ivabradine impurity 2" is a known related substance that requires isolation in a pure form to serve as a reference standard for analytical method development, validation, and toxicological studies.
This application note details a two-step process for the isolation and purification of this compound. The initial step involves the enrichment of the impurity from a crude mixture using preparative HPLC. The second step employs crystallization techniques to achieve a high degree of purity.
Materials and Methods
Equipment
-
Preparative HPLC system with a UV detector
-
Analytical HPLC system with a UV or PDA detector
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
Crystallization vessels
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Magnetic stirrer with heating plate
-
pH meter
-
Analytical balance
-
Microscope
Chemicals and Reagents
-
Crude Ivabradine containing impurity 2
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (Analytical grade)
-
Ammonia (B1221849) solution (25%)
-
Water (HPLC grade)
-
Various organic solvents for crystallization screening (e.g., ethanol, isopropanol, acetone, ethyl acetate, heptane)
Experimental Protocols
Preparative HPLC Method for Isolation of this compound
The following protocol is a starting point and may require optimization based on the specific crude mixture and HPLC system. The method is adapted from analytical procedures for Ivabradine and its impurities.[1][2][3]
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate buffer, pH adjusted to 7.35 with ammonia solution |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 45 | |
| 50 | |
| 55 | |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 285 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading study) |
| Column Temperature | 25 °C |
Protocol:
-
Sample Preparation: Dissolve the crude Ivabradine mixture in the initial mobile phase composition (11% Acetonitrile in 20 mM Ammonium acetate buffer) to a concentration suitable for preparative injection. The optimal concentration should be determined through a loading study on an analytical column to ensure good resolution between Ivabradine and impurity 2.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The retention time should be predetermined using an analytical method.
-
Pooling and Solvent Evaporation: Pool the collected fractions containing the impurity. Concentrate the pooled fractions using a rotary evaporator under reduced pressure to remove the majority of the acetonitrile.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the enriched, crude solid of this compound.
Purification by Crystallization
The enriched solid obtained from the preparative HPLC is further purified by crystallization to remove any co-eluting impurities and residual non-volatile salts from the mobile phase.[4][5][6][7][8]
Protocol:
-
Solvent Screening: Perform a solvent screening to identify a suitable solvent or solvent system for crystallization. The ideal solvent should dissolve the impurity at an elevated temperature and allow for precipitation upon cooling with good recovery and purity. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate/heptane mixtures).
-
Dissolution: In a clean crystallization vessel, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the vessel with a glass rod or by adding a seed crystal. Further cooling in an ice bath may be necessary to maximize the yield.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature that will not cause degradation.
-
Purity Analysis: Analyze the purity of the final product using an analytical HPLC method. If the purity is not satisfactory, a second recrystallization may be performed.
Data Presentation
Table 2: Analytical HPLC Method for Purity Assessment
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate buffer, pH 7.35 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 3: Purity Profile of this compound
| Stage of Purification | Purity (%) | Yield (%) |
| Crude Mixture | (Varies) | - |
| After Preparative HPLC | > 90% | (Dependent on crude mixture) |
| After First Crystallization | > 98% | (Dependent on crystallization efficiency) |
| After Second Crystallization (if required) | > 99.5% | (Dependent on crystallization efficiency) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and purification of this compound.
Signaling Pathway of Ivabradine's Mechanism of Action
Ivabradine selectively inhibits the "funny" current (Iƒ) in the sinoatrial (SA) node of the heart.[9][10][11] This current is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.
Caption: Simplified signaling pathway of Ivabradine's mechanism of action in the sinoatrial node.
References
- 1. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 8. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 9. Selective and Specific Inhibition of If with Ivabradine for the Treatment of Coronary Artery Disease or Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
Application Notes and Protocols for the Use of Ivabradine Impurity 2 in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and analysis of Ivabradine Impurity 2 in the quality control of the cardiovascular drug, Ivabradine. Detailed protocols for its detection and quantification are provided, along with relevant regulatory context and data presentation.
Introduction to Ivabradine and Impurity Profiling
Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.[1] It acts by selectively inhibiting the Iƒ current in the sinoatrial node, which is crucial for regulating the heart's pacemaker activity.[1] The quality, safety, and efficacy of pharmaceutical products are paramount, necessitating stringent control over impurities that may arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API).[2] Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring that any impurities are identified, quantified, and controlled within acceptable limits to minimize potential risks to patients.
Characterization of this compound
This compound is a known process-related impurity of Ivabradine. Its vigilant monitoring is essential to ensure the quality and safety of the final drug product.
-
IUPAC Name: 3-(3-((((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
-
Molecular Formula: C₂₇H₄₂N₂O₅[]
-
Molecular Weight: 474.63 g/mol []
Regulatory Framework and Acceptance Criteria
The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guideline Q3A(R2).[4] This guideline establishes thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.
The maximum daily dose of Ivabradine is 7.5 mg twice daily, totaling 15 mg per day.[5][6][7][8][9] Based on an MDD of ≤ 2 g/day , the following ICH Q3A thresholds apply to Ivabradine impurities:
| Threshold | Limit (%) |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% |
Any impurity found at a level exceeding the reporting threshold must be reported. If the impurity level exceeds the identification threshold, it must be structurally characterized. An impurity exceeding the qualification threshold requires toxicological data to justify its safety.
Experimental Protocols
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Ivabradine drug substance in the diluent to a specified concentration.
-
Resolution Solution: Prepare a solution containing both Ivabradine and this compound to verify the resolution of the chromatographic system.
Chromatographic Conditions
A gradient reversed-phase HPLC method is recommended for the separation of Ivabradine and its impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Ammonium (B1175870) Acetate Buffer (pH adjusted to 7.35 with ammonium hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A linear gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B over a specified time. A typical gradient could be: - Start with a low percentage of B, hold for a few minutes. - Linearly increase the percentage of B over 20-30 minutes. - Hold at a high percentage of B for a few minutes to elute all components. - Return to the initial conditions and re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm or 286 nm |
| Injection Volume | 10 µL |
System Suitability
Before sample analysis, the chromatographic system must meet the following system suitability criteria:
-
Tailing Factor: The tailing factor for the Ivabradine peak should be not more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the Ivabradine peak should be not less than 2000.
-
Resolution: The resolution between the Ivabradine peak and the this compound peak in the resolution solution should be not less than 1.5.
-
Repeatability: The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 2.0%.
Data Analysis and Quantification
The amount of this compound in the sample is calculated using the peak area from the chromatogram and the response factor of the impurity relative to the main component, Ivabradine.
Data Presentation
The following tables summarize the key parameters for the quality control of this compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Ammonium Acetate Buffer and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 286 nm |
| Injection Volume | 10 µL |
Table 2: ICH Q3A Thresholds for Ivabradine Impurities
| Impurity Threshold | Specification (based on 15 mg MDD) |
| Reporting | ≥ 0.05% |
| Identification | ≥ 0.10% |
| Qualification | ≥ 0.15% |
Visualizations
The following diagrams illustrate key aspects of Ivabradine's mechanism of action and the quality control workflow for impurity analysis.
Caption: Ivabradine's mechanism of action on the HCN channel.
Caption: Experimental workflow for Ivabradine impurity analysis.
Caption: ICH Q3A decision tree for impurity management.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 4. database.ich.org [database.ich.org]
- 5. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. These highlights do not include all the information needed to use IVABRADINE TABLETS safely and effectively. See full prescribing information for IVABRADINE TABLETS. IVABRADINE tablets, for oral use Initial U.S. Approval: 2015 [dailymed.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. akjournals.com [akjournals.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. ijapbjournal.com [ijapbjournal.com]
- 13. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: Capillary Electrophoresis for the Separation of Ivabradine Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust capillary electrophoresis (CE) method for the separation and quantification of impurities in the cardiovascular drug Ivabradine (B130884). The primary focus of this document is the enantiomeric separation of S-Ivabradine and its inactive R-enantiomer, a critical quality attribute. While a specific validated capillary electrophoresis method for the simultaneous separation of all process-related and degradation impurities of Ivabradine is not widely documented in current literature, this note provides a highly effective method for chiral purity assessment. Additionally, it discusses other known impurities and provides a framework for potential method expansion.
Introduction
Ivabradine is a heart rate-lowering agent used in the treatment of stable angina and chronic heart failure. It is marketed as the pure S-enantiomer. The presence of the R-enantiomer or other process-related and degradation impurities can affect the efficacy and safety of the drug product. Therefore, reliable analytical methods for impurity profiling are essential for quality control during drug development and manufacturing.
Capillary electrophoresis offers several advantages over traditional high-performance liquid chromatography (HPLC), including higher separation efficiency, shorter analysis times, and lower consumption of organic solvents, making it a valuable orthogonal technique for impurity analysis.[1] This application note provides a detailed protocol for the enantiomeric separation of Ivabradine using cyclodextrin-modified micellar electrokinetic chromatography (MEKC).
Principle of Separation
The separation of Ivabradine and its enantiomeric impurity is achieved by cyclodextrin-electrokinetic chromatography (EKC).[2] In this technique, a chiral selector, sulfated-γ-cyclodextrin, is added to the background electrolyte. The enantiomers of Ivabradine form transient diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities under the applied electric field, leading to their separation. The use of a low pH buffer ensures that Ivabradine, a basic compound, is protonated and migrates towards the cathode.
Known Impurities of Ivabradine
While this protocol is specifically validated for the R-enantiomer, several other process-related and degradation impurities of Ivabradine have been identified, primarily through HPLC methods. These include:
-
R-Ivabradine: The enantiomeric impurity.
-
Dehydro-S-Ivabradine: An oxidation product.
-
N-demethyl-S-Ivabradine: A metabolite and process impurity.
-
Ivabradine N-oxide: A major oxidative degradation impurity.
Further method development would be required to validate a CE method for the simultaneous separation of these and other potential impurities.
Experimental Protocol: Enantiomeric Separation of Ivabradine
This protocol is based on the validated method described by Casado et al. (2019).[2]
Apparatus and Capillary
-
Instrument: Any commercially available capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, with an effective length of 40 cm and a total length of 50 cm.
-
Detector: UV detector set at a wavelength of 286 nm.
Reagents and Solutions
-
Background Electrolyte (BGE): 50 mM formate (B1220265) buffer (pH 2.0) containing 4 mM sulfated-γ-cyclodextrin.
-
Capillary Conditioning Solutions: 1 M Sodium hydroxide (B78521) (NaOH), 0.1 M NaOH, and deionized water.
-
Sample Diluent: Deionized water.
Capillary Preparation and Conditioning
-
New Capillary: Condition a new capillary by flushing sequentially with 1 M NaOH for 20 min, deionized water for 10 min, and finally with the background electrolyte for 15 min.
-
Daily Conditioning: Before the first run of the day, flush the capillary with 0.1 M NaOH for 10 min, followed by deionized water for 5 min, and then equilibrate with the BGE for 10 min.
-
Between Runs: Flush the capillary with the BGE for 2 minutes before each injection.
Sample Preparation
-
Standard Solution: Prepare a stock solution of Ivabradine hydrochloride in deionized water at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with deionized water to the desired concentrations (e.g., for linearity studies).
-
Sample Solution (for drug substance): Accurately weigh and dissolve the Ivabradine hydrochloride drug substance in deionized water to achieve a final concentration of 1 mg/mL.
-
Sample Solution (for dosage forms): An equivalent amount of powdered tablets should be dissolved in a known volume of deionized water to obtain a theoretical Ivabradine concentration of 1 mg/mL. The solution should be sonicated and filtered through a 0.45 µm syringe filter before injection.
Electrophoretic Conditions
-
Applied Voltage: 25 kV (positive polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: 286 nm.
Data Presentation
The following table summarizes the quantitative data for the enantiomeric separation of Ivabradine based on the referenced method.
| Parameter | S-Ivabradine | R-Ivabradine |
| Migration Time (min) | ~5.5 | ~6.0 |
| Resolution (Rs) | - | > 2.5 |
| Limit of Detection (LOD) | 0.22 µg/mL | 0.28 µg/mL |
| Limit of Quantification (LOQ) | 0.73 µg/mL | 0.93 µg/mL |
| Linearity Range | 0.73 - 100 µg/mL | 0.93 - 100 µg/mL |
| Recovery (%) | 98% | 103% |
| Precision (RSD%) | < 5% | < 5% |
Data adapted from Casado et al. (2019).[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the CE separation of Ivabradine impurities.
Method Validation Parameters
Caption: Logical relationship of method validation parameters.
Conclusion
The described capillary electrophoresis method is a reliable and efficient tool for the enantiomeric purity determination of Ivabradine. Its high resolution, short analysis time, and low solvent consumption make it a suitable alternative and orthogonal technique to HPLC for quality control applications. While this application note focuses on the validated separation of the S- and R-enantiomers, the principles of this method could serve as a starting point for the development of a more comprehensive CE method for the simultaneous analysis of other process-related and degradation impurities of Ivabradine. Further investigation and validation would be necessary to extend the scope of this method.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Co-elution of Ivabradine Impurity 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues involving Ivabradine (B130884) impurity 2 during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is Ivabradine impurity 2 and why is its separation challenging?
A1: this compound is a related substance of Ivabradine, a cardiovascular drug.[][2][3] Its chemical name is 3-{3-[(3,4-Dimethoxy-bicyclo[4.2.0]oct-7-ylmethyl)-methyl-amino]-propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one.[] The separation of Ivabradine and its impurities can be challenging due to the presence of multiple impurities with similar polarities, including positional isomers.[4] The complexity of the mixture requires optimized chromatographic conditions to achieve adequate resolution.[4][5]
Q2: What are the common analytical techniques used for the analysis of Ivabradine and its impurities?
A2: The primary analytical technique for quantifying Ivabradine and its related substances is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC).[6][7] Other techniques include Ultra High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification.[7][8]
Q3: My chromatogram shows a peak for this compound that is not well-separated from another impurity peak. What are the initial steps I should take?
A3: Initially, it is crucial to confirm that the issue is indeed co-elution and not a problem with your HPLC system's performance.[9][10]
-
System Suitability Check: Ensure your HPLC system meets the required performance criteria. Check for consistent flow rate, pressure stability, and detector noise.[10]
-
Peak Shape Analysis: Examine the peak shape. A broad, tailing, or shouldered peak can be an indication of co-elution.[9]
-
Detector Wavelength: Verify that the detection wavelength is optimal for all compounds of interest. A wavelength of 220 nm or 285 nm has been used in published methods.[4][11]
Troubleshooting Guide for Co-elution of this compound
If you have confirmed that co-elution is occurring, the following troubleshooting steps can help you resolve the issue.
Method Optimization: Mobile Phase Modification
Changes to the mobile phase composition can significantly impact selectivity and resolution.
Problem: Poor resolution between this compound and an adjacent peak.
| Parameter to Modify | Recommended Action | Expected Outcome |
| Organic Modifier | If using acetonitrile (B52724), try substituting it with methanol (B129727), or use a mixture of both.[4][9] For instance, a mobile phase containing a mixture of methanol and acetonitrile in a 59:41 (v/v) ratio has been shown to improve the separation of some Ivabradine isomers.[4] | Altered selectivity due to different interactions of the analytes with the stationary phase. |
| pH of Aqueous Phase | Adjust the pH of the aqueous buffer. For basic compounds like Ivabradine and its impurities, small changes in pH can significantly affect retention and selectivity. A pH range of 3.0 to 7.35 has been explored in method development studies.[4][5] | Improved peak shape and resolution by altering the ionization state of the analytes. |
| Buffer Concentration | Modify the concentration of the buffer. A typical range is 10-50 mM.[12] Increasing the buffer concentration can sometimes improve peak shape. | Enhanced buffering capacity leading to more consistent retention times and potentially better resolution. |
| Gradient Profile | If using a gradient method, try making the gradient shallower. A slower increase in the organic solvent concentration can improve the separation of closely eluting peaks.[10] | Increased separation time between peaks, allowing for baseline resolution. |
Method Optimization: Stationary Phase and Column Parameters
The choice of the HPLC column and its operating conditions are critical for achieving the desired separation.
Problem: Co-elution persists after mobile phase optimization.
| Parameter to Modify | Recommended Action | Expected Outcome |
| Stationary Phase Chemistry | If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl or a C8 column.[4] A Zorbax Eclipse Plus C18 or a Zorbax phenyl column has been successfully used for the separation of Ivabradine and its impurities.[4][11] | Different retention mechanisms leading to a change in the elution order and improved separation. |
| Column Temperature | Adjust the column temperature. Increasing the temperature can decrease viscosity and improve efficiency, but it may also affect selectivity. A temperature of around 34°C has been used in an optimized method.[4] | Sharper peaks and potentially altered selectivity. |
| Flow Rate | Decrease the flow rate. This can lead to better resolution, although it will increase the analysis time. Flow rates between 0.8 mL/min and 1.6 mL/min have been reported.[4] | Increased efficiency and improved separation of critical peak pairs. |
Experimental Protocols
Below are examples of experimental conditions that have been used for the analysis of Ivabradine and its impurities. These can serve as a starting point for your method development and troubleshooting.
Table 1: Example HPLC Method Parameters for Ivabradine Analysis
| Parameter | Condition 1[4] | Condition 2 | Condition 3 |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | Zorbax phenyl (dimensions not specified) | SS Wakosil C18AR (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 28 mM Phosphate buffer, pH 6.0 | 0.075% Trifluoroacetic acid in water | 25 mM Phosphate buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile/Methanol (59:41, v/v) | Acetonitrile and Methanol | Methanol |
| Gradient/Isocratic | Isocratic (85:15 A:B) | Gradient | Isocratic (40:60 A:B) |
| Flow Rate | 1.6 mL/min | 1.5 mL/min | 0.8 mL/min |
| Column Temperature | 34 °C | Not specified | Ambient |
| Detection Wavelength | 220 nm | 285 nm | 285 nm |
| Injection Volume | 20 µL | Not specified | 10 µL |
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps to take when troubleshooting the co-elution of this compound.
Caption: A flowchart outlining the systematic approach to resolving co-elution issues.
Caption: A decision tree for optimizing mobile phase parameters to improve separation.
References
- 2. rxnchem.com [rxnchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. veeprho.com [veeprho.com]
- 7. A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices - ProQuest [proquest.com]
- 8. akjournals.com [akjournals.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. ijapbjournal.com [ijapbjournal.com]
Technical Support Center: Optimizing HPLC Peak Shape for Ivabradine Impurity 2
Welcome to the technical support center for the analysis of Ivabradine and its related substances. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) peak shape of "Ivabradine Impurity 2."
Understanding this compound
Based on available information from pharmaceutical impurity suppliers, "this compound" is identified as Ivabradine Impurity B , with the following chemical structure:
IUPAC Name: 3-(3-((((S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxyoctahydro-1H-benzo[d]azepin-2(3H)-one[1][2][3]
Molecular Formula: C₂₇H₄₂N₂O₅[2][]
This impurity is structurally similar to Ivabradine, notably containing a tertiary amine functional group, which can often lead to poor peak shape in reversed-phase HPLC due to interactions with residual silanols on the stationary phase. The key structural difference is the saturation of the benzazepine ring system in Impurity B (octahydro) compared to Ivabradine (tetrahydro), which may influence its retention and peak shape characteristics.
Troubleshooting Guide for Poor Peak Shape
Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy and precision of quantification. The following table outlines common peak shape issues encountered during the analysis of this compound and provides systematic troubleshooting strategies.
| Peak Shape Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary Silanol (B1196071) Interactions: The basic tertiary amine in this compound can interact with acidic residual silanols on the silica-based stationary phase.[5] | 1. Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to 2.5-3.5 to protonate the silanol groups and minimize interaction. Use a suitable buffer like phosphate (B84403) or formate (B1220265). 2. Use a Silanol Suppressor: Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase to block the active silanol sites. 3. Choose an Appropriate Column: Employ a modern, high-purity silica (B1680970) column with end-capping (e.g., C18) or a column with a modified surface (e.g., polar-embedded) designed to shield silanols. |
| Column Overload: Injecting too much sample can saturate the stationary phase. | 1. Reduce Injection Volume: Decrease the volume of the sample injected. 2. Dilute the Sample: Lower the concentration of the sample. | |
| Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites. | 1. Flush the Column: Wash the column with a strong solvent. 2. Use a Guard Column: Protect the analytical column from strongly retained compounds. 3. Replace the Column: If performance does not improve, the column may be at the end of its lifespan. | |
| Peak Fronting | Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent with a higher elution strength than the mobile phase, the peak can be distorted. | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Overload (High Concentration): Very high concentrations can sometimes lead to fronting. | 1. Dilute the Sample: Decrease the sample concentration. | |
| Peak Splitting or Distortion | Extra-Column Effects: Dead volume in tubing, fittings, or the injector can cause band broadening and peak distortion. | 1. Check and Optimize Connections: Ensure all fittings are tight and use tubing with a narrow internal diameter (e.g., 0.005"). 2. Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short as possible. |
| Partially Blocked Frit or Column Void: A blockage at the column inlet or a void in the packing material can distort the flow path. | 1. Reverse Flush the Column: Disconnect from the detector and flush in the reverse direction. 2. Replace the Frit or Column: If the problem persists, the inlet frit may be irreversibly blocked, or a void may have formed. | |
| Co-elution with an Interfering Peak: An unresolved impurity may be co-eluting. | 1. Adjust Mobile Phase Composition: Modify the organic-to-aqueous ratio or change the organic modifier (e.g., from acetonitrile (B52724) to methanol) to alter selectivity. 2. Use a Higher Efficiency Column: A column with smaller particles or a longer length can improve resolution. |
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing, even on a C18 column?
A1: Peak tailing for basic compounds like this compound on standard C18 columns is often due to secondary interactions between the protonated tertiary amine of the analyte and ionized residual silanol groups (Si-O⁻) on the silica surface. To mitigate this, you can lower the mobile phase pH (e.g., to pH 3) to protonate the silanols (Si-OH), thereby reducing the ionic interaction. Alternatively, using a column with advanced end-capping or a polar-embedded stationary phase can shield these active sites and improve peak shape.
Q2: What is the ideal mobile phase pH for analyzing Ivabradine and its impurities?
A2: The optimal pH is a balance between achieving good retention and maintaining good peak shape. For basic compounds like Ivabradine and its impurities, a lower pH range (typically 2.5-4.0) is often preferred to ensure the analytes are in a consistent protonated state and to suppress the ionization of silanol groups on the column. It is crucial to operate within the stable pH range of your chosen HPLC column.
Q3: Can I use a mobile phase additive to improve the peak shape?
A3: Yes, adding a small concentration (e.g., 0.1%) of an amine modifier like Triethylamine (TEA) to the mobile phase can significantly improve the peak shape of basic analytes. TEA acts as a competing base, binding to the active silanol sites on the stationary phase and reducing their interaction with your analyte.
Q4: My peak is split. What should I check first?
A4: A split peak often indicates a problem with the sample introduction or the column inlet. First, check for any blockages in the system, particularly the column inlet frit. A partial clog can cause the sample band to split as it enters the column. You can try back-flushing the column (disconnected from the detector) to dislodge any particulates. If that doesn't work, consider if the sample solvent is too strong compared to the mobile phase, which can also cause peak distortion. Finally, a void at the head of the column can lead to peak splitting, in which case the column may need to be replaced.
Experimental Protocol: Example HPLC Method
This protocol provides a starting point for the analysis of Ivabradine and Impurity 2. Optimization may be required based on your specific instrumentation and sample matrix.
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with high-purity silica and end-capping.
-
HPLC grade acetonitrile, methanol, and water.
-
Ammonium formate and formic acid (or other suitable buffer components).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Sample Preparation:
-
Prepare a stock solution of the Ivabradine sample containing Impurity 2 in the sample diluent.
-
Further dilute the stock solution to an appropriate concentration for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting common HPLC peak shape issues.
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Troubleshooting workflow for HPLC peak splitting.
References
Improving sensitivity of "Ivabradine impurity 2" detection in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of "Ivabradine impurity 2" detection using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am not detecting Ivabradine (B130884) impurity 2, or the signal is very weak. What are the initial steps to troubleshoot this issue?
Answer:
When facing a lack of signal or a very weak signal for this compound, a systematic approach to troubleshooting is crucial. Start by verifying the fundamental aspects of your LC-MS system and method.
-
Confirm Impurity Information: First, ensure you have the correct information for this compound.
-
Molecular Formula: C27H42N2O5[]
-
Molecular Weight: 474.63 g/mol []
-
IUPAC Name: 3-(3-((((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one[]
-
-
Mass Spectrometer Settings: Check that your mass spectrometer is set to monitor for the correct mass-to-charge ratio (m/z). For positive ion mode, you should be looking for the protonated molecule [M+H]+ at approximately m/z 475.6.
-
Review Instrument Performance:
-
Tuning and Calibration: Ensure your mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations.
-
System Suitability Test: Inject a standard of a compound known to work well on your system to confirm that the instrument is performing as expected.
-
-
Sample Integrity:
-
Standard Stability: Verify the stability and integrity of your this compound reference standard. Degradation of the standard will lead to a weak or absent signal.
-
Sample Preparation: Review your sample preparation procedure. Ensure that the impurity is not being lost during any extraction or cleanup steps.
-
Question: My sensitivity for this compound is low. How can I optimize my LC method to improve it?
Answer:
Optimizing your liquid chromatography method is a critical step in enhancing sensitivity. Here are key parameters to consider:
-
Mobile Phase Composition:
-
pH: The pH of the mobile phase can significantly impact the retention and ionization of your analyte. For amine-containing compounds like Ivabradine and its impurities, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) formate) can improve peak shape and ionization efficiency in positive ion mode.
-
Organic Modifier: Acetonitrile (B52724) is a common organic modifier for reversed-phase chromatography of ivabradine and its impurities.[2][3] Experiment with different gradients and starting concentrations of the organic phase to achieve optimal separation and peak focusing.
-
-
Column Selection:
-
A C18 column is frequently used for the separation of ivabradine and its related substances.[2] Consider a column with a smaller particle size (e.g., sub-2 µm) to improve peak efficiency and, consequently, sensitivity.
-
Ensure your column is not contaminated or degraded, as this can lead to poor peak shape and reduced sensitivity.
-
-
Flow Rate: Lowering the flow rate can sometimes increase sensitivity, especially when using electrospray ionization (ESI), as it allows for more efficient desolvation and ionization.
Question: I am experiencing inconsistent retention times for this compound. What could be the cause?
Answer:
Retention time shifts can be a frustrating issue. Here are some common causes and solutions:
-
Mobile Phase Preparation:
-
Inconsistent mobile phase preparation is a frequent cause of retention time variability. Ensure you are accurately preparing your mobile phases for each run.
-
If using a buffer, make sure it is fully dissolved and the pH is consistent.
-
-
Column Equilibration: Insufficient column equilibration between injections can lead to drifting retention times. Ensure your column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can cause fluctuations in the mobile phase composition and flow rate, leading to inconsistent retention times.
-
Column Temperature: Maintaining a stable column temperature is crucial for reproducible chromatography. Use a column oven to ensure a consistent temperature throughout your analytical run.
Question: I am observing significant ion suppression for this compound. How can I mitigate this?
Answer:
Ion suppression is a common challenge in LC-MS, particularly when analyzing trace-level impurities in complex matrices.[2] Here's how you can address it:
-
Improve Chromatographic Separation: Ensure that this compound is chromatographically separated from any co-eluting matrix components. Adjusting the gradient profile or trying a different stationary phase can help.
-
Enhance Sample Preparation: A more rigorous sample preparation method can help remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[4]
-
Reduce Matrix Load: Diluting your sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
Use a Different Ionization Source: If you are using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), as they can be less susceptible to matrix effects for certain compounds.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for detecting this compound?
A1: The optimal parameters will depend on your specific instrument. However, here is a general starting point for a triple quadrupole mass spectrometer operating in positive ion mode:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Precursor Ion (Q1): m/z 475.6 [M+H]+
-
Product Ions (Q3): You will need to perform a product ion scan on the precursor ion to determine the most abundant and specific fragment ions for Multiple Reaction Monitoring (MRM).
-
Collision Energy (CE): Optimize the collision energy for each MRM transition to achieve the highest signal intensity.
-
Other Parameters: Tune other parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to your instrument's guidelines to maximize the signal for your specific analyte.
Q2: What is a suitable sample preparation method for analyzing this compound in a drug substance?
A2: For a drug substance, a simple "dilute and shoot" approach is often sufficient.
-
Accurately weigh a known amount of the Ivabradine drug substance.
-
Dissolve it in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.
-
Filter the sample through a 0.22 µm filter before injecting it into the LC-MS system.
Q3: How can I confirm the identity of a peak suspected to be this compound?
A3: To confirm the identity of the peak, you should:
-
Compare Retention Time: The retention time of the suspected peak in your sample should match that of a certified reference standard of this compound, analyzed under the same chromatographic conditions.
-
Mass-to-Charge Ratio: The m/z of the precursor ion should correspond to the protonated molecule of this compound ([M+H]+ at m/z 475.6).
-
MS/MS Fragmentation Pattern: The MS/MS fragmentation pattern of the suspected peak should match that of the certified reference standard.
Experimental Protocols
Table 1: Example LC-MS/MS Parameters for Ivabradine Analysis
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm | [2] |
| Mobile Phase A | 0.1% Formic acid in water | [5] |
| Mobile Phase B | Acetonitrile | [2][3] |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions. | [2][3] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Column Temperature | 30 - 40 °C | |
| Injection Volume | 1 - 10 µL | |
| Mass Spectrometry | ||
| Ion Source | Electrospray Ionization (ESI), Positive Mode | [6] |
| Capillary Voltage | 3.0 - 4.0 kV | |
| Desolvation Temperature | 350 - 500 °C | |
| Desolvation Gas Flow | 600 - 1000 L/hr | |
| MRM Transition | Precursor > Product (to be optimized) | |
| Collision Energy | To be optimized |
Note: The parameters in this table are examples and should be optimized for your specific instrumentation and application.
Visualizations
Caption: Troubleshooting workflow for improving the sensitivity of this compound detection.
References
Addressing matrix effects in the analysis of "Ivabradine impurity 2"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of Ivabradine impurity 2 for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Q1: I am observing significant ion suppression for this compound in my LC-MS/MS analysis of human plasma samples. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte of interest, leading to a decreased signal. In human plasma, major contributors to ion suppression include phospholipids (B1166683), salts, and proteins.
Initial Troubleshooting Steps:
-
Confirm Matrix Effect: To confirm that the observed signal reduction is due to matrix effects, you can perform a post-extraction addition experiment. Compare the peak area of this compound in a neat solution to the peak area of the impurity spiked into an extracted blank plasma sample. A significantly lower peak area in the spiked plasma extract confirms ion suppression.
-
Review Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup. If you are currently using a simple protein precipitation (PPT) method, consider more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Recommended Actions:
-
Optimize Sample Preparation: Implement a more selective sample preparation method to remove interfering matrix components. The choice of method will depend on the physicochemical properties of this compound and the nature of the interferences.
-
Chromatographic Separation: Adjust your chromatographic conditions to separate the analyte from the matrix components that are causing ion suppression. This may involve changing the column, mobile phase composition, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical ionization properties, it will experience the same degree of ion suppression, allowing for accurate quantification.
Q2: My recovery for this compound is inconsistent across different plasma lots. What could be causing this variability?
A2: Inconsistent recovery is often a sign of variable matrix effects between different sources of biological samples. The composition of plasma can vary between individuals, leading to different levels of interfering substances.
Troubleshooting Steps:
-
Evaluate Multiple Lots of Matrix: During method validation, it is crucial to evaluate the matrix effect in at least six different lots of the biological matrix. This will help you understand the variability of the matrix effect.
-
Assess the Robustness of the Sample Preparation Method: Your chosen sample preparation method may not be sufficiently robust to handle the variability in the plasma composition. Re-evaluate and potentially re-optimize your extraction protocol.
-
Check for Analyte Stability: Ensure that this compound is stable in the biological matrix under the conditions of your sample preparation and storage. Degradation of the analyte can be misinterpreted as poor recovery.
Recommended Actions:
-
Method Re-validation: If significant lot-to-lot variability is observed, your analytical method may need to be re-validated to ensure it is rugged and robust.
-
Standard Addition: For quantifying impurities where a SIL-IS is not available, the method of standard addition can be employed to compensate for matrix effects in each individual sample.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the analysis of Ivabradine and its impurities in plasma?
A1: The most common cause of matrix effects, particularly ion suppression in LC-MS/MS analysis, is the presence of phospholipids from cell membranes in the plasma sample.[2] These molecules have a high affinity for reversed-phase columns and can co-elute with the analytes, interfering with the ionization process in the mass spectrometer source.
Q2: How can I quantitatively assess the matrix effect for this compound?
A2: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). The MF is determined by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration.
-
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
For a robust method, the MF should ideally be between 0.8 and 1.2.
Q3: Is protein precipitation a suitable sample preparation technique for analyzing this compound in plasma?
A3: While protein precipitation (PPT) is a simple and fast technique, it is generally not sufficient to eliminate matrix effects for sensitive LC-MS/MS assays. PPT removes proteins but leaves behind many other matrix components, such as phospholipids and salts, which are primary contributors to ion suppression. For accurate and reliable quantification of low-level impurities like this compound, more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.
Q4: Can I use an analog of Ivabradine as an internal standard if a stable isotope-labeled version of impurity 2 is not available?
A4: Yes, a structural analog can be used as an internal standard. However, it is crucial to ensure that the analog has a similar extraction recovery and chromatographic retention time to this compound to effectively compensate for matrix effects. A stable isotope-labeled internal standard (SIL-IS) is always the preferred choice as it has the same physicochemical properties and chromatographic behavior as the analyte.
Data Presentation
Table 1: Comparison of Matrix Effects and Recovery for this compound with Different Sample Preparation Techniques in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Ion Suppression (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 0.45 ± 0.15 | 55 ± 15 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 0.82 ± 0.10 | 18 ± 10 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 0.95 ± 0.08 | 5 ± 8 |
Data are presented as mean ± standard deviation and are representative examples.
Table 2: LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition |
| Chromatographic Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Precursor Ion > Product Ion (Specific m/z values to be determined for this compound) |
| Internal Standard | Stable Isotope-Labeled this compound |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for the Analysis of this compound in Human Plasma
Objective: To extract this compound from human plasma while minimizing matrix effects.
Materials:
-
Human plasma samples
-
SPE cartridges (e.g., Mixed-mode Cation Exchange)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Internal standard spiking solution
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples.
-
To 200 µL of plasma, add 20 µL of the internal standard spiking solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
Stability issues of "Ivabradine impurity 2" in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ivabradine Impurity 2 in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a potential degradation product of the active pharmaceutical ingredient (API) Ivabradine. Monitoring and controlling impurities is a critical aspect of drug development and quality control, as impurities can potentially impact the safety and efficacy of the final drug product. Understanding the stability of this compound in solution is essential for developing robust analytical methods, designing stable formulations, and ensuring the quality of the drug substance and product throughout its shelf life.
Q2: Under what conditions is this compound likely to form and/or degrade?
A2: Forced degradation studies on Ivabradine have shown that its impurities, including those structurally similar to what we designate here as "Impurity 2" (a representative degradation product), are susceptible to formation and further degradation under several stress conditions. These include:
-
Acidic and Basic Hydrolysis: Exposure to acidic and alkaline conditions can lead to the degradation of Ivabradine and the formation of various impurities.[1][2][3]
-
Oxidation: Ivabradine is susceptible to degradation in the presence of oxidizing agents.[1][2][3] Complete degradation of Ivabradine has been observed in the presence of hydrogen peroxide.[3]
-
Photolysis: Exposure to light can cause the degradation of Ivabradine.[1][2][3] Ivabradine is noted to be light-sensitive.[4]
-
Thermal Stress: Elevated temperatures can also contribute to the degradation of Ivabradine and the formation of impurities.[1][2][3] One study noted that an impurity with thermal sensitivity showed increased content over time, especially at temperatures above 25°C.[5]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: For analytical purposes, it is crucial to use a solvent that ensures the stability of the impurity during the experiment. Based on typical analytical methodologies for Ivabradine and its impurities, the following solvents are commonly used:
-
Methanol (B129727) and Acetonitrile: These are frequently used as organic modifiers in the mobile phase for HPLC analysis and for preparing stock solutions.[6][7]
-
Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO.[] However, the long-term stability in DMSO should be verified.
It is always recommended to perform a preliminary stability assessment of the impurity in the chosen solvent under the intended experimental conditions.
Q4: How can I monitor the stability of this compound in my solution?
A4: The most common and effective method for monitoring the stability of Ivabradine and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for peak identification and characterization.[1][2][3][4][9][10] A stability-indicating HPLC method should be developed and validated to separate the impurity from the parent drug and other potential degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid disappearance of the Impurity 2 peak in my chromatogram. | The impurity may be unstable under the analytical conditions (e.g., mobile phase pH, temperature). The solution may have been exposed to light. | Verify the pH and composition of your mobile phase. Control the column temperature. Protect your solutions from light using amber vials or by working under low-light conditions.[4] |
| Appearance of new, unknown peaks during my stability study. | The impurity itself might be degrading into other products. There might be interaction with excipients or container materials. | Use a mass spectrometer (LC-MS) to identify the new peaks.[1][3][4] Perform forced degradation studies on the isolated impurity to understand its degradation pathway. Evaluate potential interactions with other components in your formulation. |
| Inconsistent quantification of Impurity 2 across different experiments. | The stock solution may not be stable. Inconsistent sample preparation or handling. | Prepare fresh stock solutions for each experiment or validate the stability of the stock solution over a defined period. Ensure consistent and well-documented sample preparation procedures. |
| Precipitation of the impurity in the solution. | The concentration of the impurity may exceed its solubility in the chosen solvent. The temperature of the solution may have changed, affecting solubility. | Determine the solubility of the impurity in the selected solvent. Consider using a co-solvent system. Ensure the solution is maintained at a constant temperature. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in solution.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl. Incubate at 80°C for 24 hours.[3]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 80°C for 24 hours.[3]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at 80°C for 24 hours.[3]
-
Thermal Degradation: Dilute the stock solution with deionized water. Keep at 80°C for 24 hours.[3]
-
Photolytic Degradation: Expose the solution in a photostability chamber to a specific illumination (e.g., 500 W/m²) for a defined period (e.g., 24-48 hours).[3]
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any new degradation products.
-
Determine the degradation kinetics if possible.
-
Data Presentation
Table 1: Stability of this compound under Various Stress Conditions (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation of Impurity 2 | Major Degradant(s) Formed |
| 2 M HCl | 24 hours | 80°C | 25% | Degradant A, Degradant B |
| 1 M NaOH | 24 hours | 80°C | 40% | Degradant C |
| 3% H₂O₂ | 24 hours | 80°C | 85% | Degradant D, Degradant E |
| Deionized Water (Heat) | 24 hours | 80°C | 10% | Minor degradation |
| Light (500 W/m²) | 48 hours | Ambient | 15% | Degradant F |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathway of Ivabradine to Impurity 2 and its subsequent degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. CN105669554A - Ivabradine hydrochloride impurity and preparation method and application thereof - Google Patents [patents.google.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices - ProQuest [proquest.com]
Preventing the formation of "Ivabradine impurity 2" during sample preparation
This technical support center provides guidance to researchers, scientists, and drug development professionals on the best practices for preparing Ivabradine (B130884) samples for analytical testing, with a focus on preventing the formation of degradation impurities.
Frequently Asked Questions (FAQs)
Q1: What is "Ivabradine impurity 2" and what is its chemical structure?
A1: The identity of "this compound" is not consistently defined in publicly available scientific literature or official pharmacopeias. While several chemical suppliers list a compound with the CAS number 73954-34-4 as "this compound," the provided chemical structures and names are inconsistent.
It is crucial for researchers to confirm the identity of any observed impurity through appropriate analytical techniques (e.g., mass spectrometry, NMR) and by referencing their specific impurity standards. Without a confirmed structure, it is not possible to provide specific guidance on preventing the formation of this particular impurity.
However, extensive research has been conducted on the degradation pathways of Ivabradine under various stress conditions. This support center provides guidance on minimizing the formation of known degradation products in general during sample preparation.
Q2: What are the main degradation pathways for Ivabradine?
A2: Ivabradine is susceptible to degradation through several pathways, primarily:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.[1][2]
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photolysis: Degradation upon exposure to light.[3]
Understanding these pathways is key to developing robust sample preparation protocols.
Q3: What general precautions should I take during sample preparation to minimize Ivabradine degradation?
A3: To ensure the integrity of your Ivabradine samples, it is recommended to:
-
Control the pH of your solutions: Use buffers to maintain a neutral or slightly acidic pH, as both highly acidic and alkaline conditions can promote hydrolysis.[1][2]
-
Protect samples from light: Use amber glassware or light-blocking containers and minimize the exposure of samples to direct light.[3]
-
Work at controlled room temperature or below: Avoid high temperatures, which can accelerate degradation.[3]
-
Use high-purity solvents and reagents: Impurities in solvents can initiate or catalyze degradation reactions.
-
Prepare samples fresh: Analyze samples as soon as possible after preparation to minimize the time for degradation to occur.
-
Degas solvents: For HPLC analysis, degassing the mobile phase can help prevent oxidative degradation.
Troubleshooting Guide: Preventing Impurity Formation
This guide addresses specific issues that may be encountered during sample preparation and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Appearance of new peaks in the chromatogram after sample preparation. | Sample degradation due to hydrolysis, oxidation, or photolysis. | Review the sample preparation workflow. Implement the general precautions listed in the FAQs, such as pH control, light protection, and temperature control. |
| High levels of known degradation products. | Inappropriate solvent or pH for sample dissolution and dilution. Prolonged exposure to harsh conditions. | Optimize the sample diluent. A mobile phase-like diluent is often a good starting point. Shorten the time between sample preparation and analysis. |
| Inconsistent results between replicate preparations. | Variable exposure to light or temperature. Inconsistent pH of the sample solutions. | Standardize the sample preparation procedure to ensure consistent handling of all samples. Use a calibrated pH meter and freshly prepared buffers. |
Experimental Protocols
Below are examples of experimental protocols for forced degradation studies on Ivabradine, which can inform the development of stability-indicating methods and appropriate sample handling procedures.
Protocol 1: Forced Degradation by Hydrolysis
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
Neutral Hydrolysis:
-
Dissolve 1 mg of Ivabradine in 2 mL of deionized water.
-
Incubate the solution at 80°C for 24 hours.[3]
-
Protocol 2: Forced Degradation by Oxidation
-
Dissolve 1 mg of Ivabradine in 2 mL of a solution of hydrogen peroxide (e.g., 3%, 7.5%, or 15%).[3]
-
Incubate the solution at 80°C for 24 hours.[3]
Protocol 3: Forced Degradation by Photolysis
-
Dissolve Ivabradine in a suitable solvent (e.g., methanol (B129727) or water) to a known concentration.
-
Expose the solution to UV radiation (e.g., in a photostability chamber) for a defined period (e.g., 24 to 48 hours).[3]
-
Prepare a control sample protected from light and store it under the same temperature conditions.
Quantitative Data Summary
The following table summarizes the typical conditions under which Ivabradine degradation has been observed in forced degradation studies. This data highlights the conditions to avoid during sample preparation.
| Stress Condition | Reagent/Parameter | Temperature | Time | Observed Degradation | Reference |
| Acidic Hydrolysis | 2 M HCl | 80°C | 24 hours | Significant degradation | [3] |
| Alkaline Hydrolysis | 1 M NaOH | 80°C | 24 hours | Significant degradation | [3] |
| Oxidation | 3-15% H₂O₂ | 80°C | 24 hours | Complete degradation | [3] |
| Thermal | Deionized water | 80°C | 24 hours | Degradation observed | [3] |
| Photolysis | UV radiation | Ambient | 24-48 hours | Significant degradation in solution | [3] |
Visualizations
Ivabradine Degradation Pathways
Caption: General Degradation Pathways of Ivabradine.
Recommended Sample Preparation Workflow
Caption: Recommended Workflow for Ivabradine Sample Preparation.
References
- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]
- 2. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Column selection for optimal separation of Ivabradine and its impurities
This technical support center provides guidance on the optimal column selection and troubleshooting for the separation of Ivabradine (B130884) and its impurities by HPLC and UPLC.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Ivabradine that I need to separate?
A1: Impurities in Ivabradine can originate from the synthetic process or degradation. Process-related impurities may include unreacted intermediates and by-products from various reaction steps.[1] Degradation impurities can form due to oxidation, dealkylation, photodegradation (as Ivabradine is light-sensitive), and hydrolysis.[1][2] Common impurities that have been identified and separated in various studies include Ivabradine N-oxide (a major oxidative degradation product), dehydro Ivabradine, acetyl Ivabradine, and hydroxy Ivabradine.[3] A comprehensive analysis might involve separating Ivabradine from as many as eleven related substances.[4][5][6]
Q2: What type of HPLC column is best for separating Ivabradine and its impurities?
A2: Reversed-phase columns are the most effective for this separation. C18 columns are widely used and have demonstrated good separation for Ivabradine and its impurities.[6][7] For instance, a Zorbax Eclipse Plus C18 column (100 x 4.6 mm, 3.5 µm) has been successfully used.[6] Other stationary phases like Phenyl columns (e.g., Zorbax phenyl) have also been employed to achieve separation, particularly for process and degradation impurities.[3] For UPLC methods, C8 columns (e.g., 100 × 2.1 mm, 1.8 µm) have been shown to provide rapid and efficient separation.[8][9] The choice of column will depend on the specific impurities being targeted and the desired resolution.
Q3: What mobile phase composition should I start with?
A3: A common starting point for mobile phase composition is a mixture of an aqueous buffer and an organic solvent, typically run in a gradient or isocratic mode. For example, a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is frequently used.[6] One method utilized a gradient of 0.075% trifluoroacetic acid, acetonitrile, and methanol (B129727).[3] Another successful isocratic method employed a mobile phase of 28 mM phosphate buffer at pH 6.0 and acetonitrile (85:15, v/v).[6] The pH of the aqueous phase is a critical parameter to optimize for achieving the desired separation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor resolution between Ivabradine and an impurity peak. | Inadequate mobile phase composition or pH. | Adjust the pH of the aqueous portion of the mobile phase; a change in pH can significantly alter the retention times of ionizable compounds like Ivabradine and its impurities.[6] Consider modifying the organic solvent ratio or introducing a different organic solvent like methanol in addition to acetonitrile.[6] |
| Peak tailing for Ivabradine or its impurities. | Secondary interactions with the stationary phase or inappropriate mobile phase pH. | Ensure the mobile phase pH is suitable for the analytes. Operating at a pH where the analytes are in a single ionic form can improve peak shape. Consider using a column with high-purity silica (B1680970) or an end-capped column to minimize silanol (B1196071) interactions. |
| Inconsistent retention times. | Fluctuations in mobile phase composition, column temperature, or flow rate. | Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a consistent temperature, as temperature can affect retention times.[6] Verify the HPLC pump is delivering a constant and accurate flow rate. |
| Co-elution of multiple impurities. | The chosen stationary phase lacks the selectivity for the specific impurity profile. | Experiment with a different stationary phase. For example, if a C18 column is not providing adequate separation, a Phenyl or a C8 column might offer different selectivity.[3][8][9] A systematic column screening study can be beneficial.[6] |
| Diastereomeric N-oxide impurities are not separating. | The chromatographic conditions are not optimized for separating diastereomers. | The separation of diastereomers can be challenging. A study has shown that a Zorbax phenyl column with a specific gradient of trifluoroacetic acid, acetonitrile, and methanol was able to separate two diastereomeric N-oxide impurities.[3] |
Experimental Protocols
General HPLC Method for Ivabradine and Impurities
This protocol is a representative method based on published literature.[6][10][11]
1. Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).[6]
-
Column Temperature: 34 °C.[6]
-
Flow Rate: 1.6 mL/min.[6]
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 20 µL.
2. Mobile Phase Preparation:
-
Aqueous Phase: 28 mM phosphate buffer, pH adjusted to 6.0.[6]
-
Organic Phase: Acetonitrile and Methanol.
-
Mobile Phase Composition: A mixture of the aqueous phase and acetonitrile (e.g., 85:15, v/v). To resolve certain positional isomers, a mixture of acetonitrile and methanol (e.g., 41:59, v/v) can be used as the organic portion.[6][10][11]
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of Ivabradine and its impurities in methanol (e.g., 100 µg/mL).[11]
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to the desired concentration (e.g., 200 µg/mL for Ivabradine and 4 µg/mL for each impurity).[10]
-
Sample Solution: Prepare the sample by dissolving the drug product in a suitable solvent, followed by dilution with the mobile phase to a final concentration within the linear range of the method.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the standard.
Data Presentation
Table 1: Comparison of HPLC Columns for Ivabradine Analysis
| Column Type | Dimensions | Particle Size | Key Application | Reference |
| Zorbax Eclipse Plus C18 | 100 x 4.6 mm | 3.5 µm | Efficient separation of Ivabradine and 11 impurities. | [6] |
| Zorbax Phenyl | Not Specified | Not Specified | Separation of process and degradation impurities, including diastereomeric N-oxides. | [3] |
| Thermosil C18 | 150 × 4.5 mm | 5µm | Determination of Ivabradine Hydrochloride in pharmaceutical formulation. | [8] |
| Shim-pack solar C18 | 250 × 4.6 mm | 5µm | Simultaneous estimation of Carvedilol and Ivabradine Hydrochloride. | [12] |
Table 2: Example Chromatographic Conditions for Ivabradine Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (UPLC) |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | Zorbax Phenyl | C8 (100 × 2.1 mm, 1.8 µm) |
| Mobile Phase | 28 mM phosphate buffer (pH 6.0) and Acetonitrile (85:15, v/v) | Gradient of 0.075% trifluoroacetic acid, acetonitrile, and methanol | 0.5% triethylamine (B128534) buffer (pH 6.4) and acetonitrile (50:50 v/v) |
| Flow Rate | 1.6 mL/min | 1.5 mL/min | 0.4 mL/min |
| Detection | 220 nm | 285 nm | 285 nm |
| Reference | [6] | [3] | [8][9] |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of Ivabradine and its impurities.
Caption: A logical troubleshooting guide for addressing poor peak resolution in Ivabradine HPLC analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. akjournals.com [akjournals.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Mobile phase optimization for "Ivabradine impurity 2" analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mobile phase optimization in the analysis of Ivabradine (B130884) and its related substances, with a specific focus on "Ivabradine Impurity 2".
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered during the chromatographic analysis of Ivabradine and its impurities?
The primary challenges in analyzing Ivabradine and its impurities, including Impurity 2, stem from the complexity of the sample mixture. Many of the impurities have similar polarities to Ivabradine and to each other, making separation difficult.[1][2] Additionally, the presence of positional isomers and diastereoisomers among the impurities further complicates the development of a robust analytical method.[1][2][3][4]
Q2: What is the molecular formula of this compound?
The molecular formula for this compound is C27H42N2O5.[][6]
Q3: Which chromatographic mode is most suitable for the analysis of Ivabradine and its impurities?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the separation of Ivabradine and its impurities.[1][2][3][4][7][8] Both isocratic and gradient elution methods have been successfully developed.[1][2][3] Gradient elution is often preferred for complex mixtures containing a large number of impurities with a wide range of polarities.[3][4][7]
Q4: What are the critical parameters to consider for mobile phase optimization?
The most critical parameters for optimizing the mobile phase in the analysis of Ivabradine and its impurities are:
-
pH of the aqueous phase: This significantly influences the retention and selectivity of ionizable compounds like Ivabradine and its impurities.
-
Type and concentration of the organic modifier: Acetonitrile (B52724) is a commonly used organic modifier. The proportion of the organic modifier in the mobile phase affects the retention times of the analytes.[1][2][3][4][7]
-
Buffer type and concentration: Buffers such as ammonium (B1175870) acetate (B1210297) and phosphate (B84403) buffer are used to control the pH of the mobile phase.[1][2][3][4][7]
-
Column temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing the separation efficiency.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides systematic solutions.
Issue 1: Poor resolution between Ivabradine and Impurity 2, or between Impurity 2 and other adjacent peaks.
Workflow for Troubleshooting Poor Resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Adjust Mobile Phase pH: The pH of the aqueous portion of the mobile phase is a critical factor. For instance, a study optimizing the separation of Ivabradine and eleven of its impurities found an optimal pH of 7.35 using an ammonium acetate buffer.[3][4][7] Another study using a phosphate buffer identified an optimal pH of 6.0.[1][2] Systematically varying the pH within a reasonable range (e.g., 6.0 to 7.5) can significantly alter the selectivity and improve resolution.
-
Optimize Organic Modifier Concentration: The percentage of the organic modifier (e.g., acetonitrile) directly impacts the retention times of the compounds.
-
For isocratic elution , a systematic adjustment of the acetonitrile percentage is recommended.
-
For gradient elution , both the initial and final concentrations of the organic modifier, as well as the gradient time, are key parameters to optimize.[3][4][7] For example, one method utilized a linear gradient from 11% to 34% (v/v) of acetonitrile over 45 minutes.[3][7]
-
-
Change Buffer System: If adjusting pH and organic modifier concentration is insufficient, consider changing the buffer system. For example, switching from a phosphate buffer to an ammonium acetate buffer, or vice versa, can alter the interactions between the analytes and the stationary phase, potentially improving resolution.
-
Modify Gradient Program: In gradient elution, the slope of the gradient can be modified. A shallower gradient (slower increase in organic modifier concentration) can improve the separation of closely eluting peaks. Conversely, a steeper gradient can reduce the analysis time.
-
Evaluate Column Performance: If mobile phase optimization does not yield the desired resolution, the issue might be with the column. Consider trying a different stationary phase (e.g., a phenyl column instead of a C18) which can offer different selectivity.[9]
Issue 2: Poor peak shape (e.g., tailing or fronting) for Ivabradine or Impurity 2.
Workflow for Troubleshooting Poor Peak Shape:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Adjust pH and Buffer Concentration: Peak tailing for basic compounds like Ivabradine can occur due to interactions with residual silanols on the silica-based stationary phase. Adjusting the pH of the mobile phase to a value where the analyte is in a single ionic form can improve peak shape. Increasing the buffer concentration can also help to mask the silanol (B1196071) interactions.
-
Check Sample Solvent Composition: The solvent used to dissolve the sample should ideally be the same as or weaker than the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Reduce Injection Volume or Concentration: Overloading the column can cause peak fronting or tailing. Try reducing the injection volume or diluting the sample to see if the peak shape improves.
-
Inspect Column for Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can lead to poor peak shapes. If the problem persists, consider flushing the column or replacing the guard column.
Experimental Protocols
The following tables summarize experimental conditions from published methods for the analysis of Ivabradine and its impurities.
Table 1: Example Gradient RP-HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | [1] |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 7.35 | [3][4][7] |
| Mobile Phase B | Acetonitrile | [3][4][7] |
| Gradient | 11% to 34% B in 45 min | [3][7] |
| Flow Rate | 1.6 mL/min | [1][2] |
| Column Temperature | 34 °C | [1][2] |
| Detection Wavelength | 220 nm | [1][2][3] |
| Injection Volume | 10 µL | [3] |
Table 2: Example Isocratic RP-HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | [1] |
| Mobile Phase | 28 mM Phosphate Buffer (pH 6.0) : Acetonitrile (85:15, v/v) | [1][2] |
| Flow Rate | 1.6 mL/min | [1][2] |
| Column Temperature | 34 °C | [1][2] |
| Detection Wavelength | 220 nm | [1][2] |
Table 3: Alternative RP-HPLC Method with Phenyl Column
| Parameter | Condition | Reference |
| Column | Zorbax Phenyl (150 x 4.6 mm, 3.5 µm) | [9] |
| Mobile Phase A | 0.075% Trifluoroacetic Acid in Water | [9] |
| Mobile Phase B | Acetonitrile | [9] |
| Mobile Phase C | Methanol | [9] |
| Gradient | A complex gradient involving all three mobile phases | [9] |
| Flow Rate | 1.5 mL/min | [9] |
| Detection Wavelength | 285 nm | [9] |
Note: The specific conditions may need to be adapted for your particular instrument and column to achieve optimal separation. The provided methods have been shown to be effective for the separation of a complex mixture of Ivabradine and its impurities, which would include Impurity 2.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 6. rxnchem.com [rxnchem.com]
- 7. [PDF] Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach | Semantic Scholar [semanticscholar.org]
- 8. ajpaonline.com [ajpaonline.com]
- 9. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Resolving peak tailing for "Ivabradine impurity 2" in chromatography
Topic: Resolving Peak Tailing for "Ivabradine Impurity 2"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatographic analysis of "this compound."
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can obscure smaller, closely eluting peaks, leading to inaccurate peak integration and quantification. This can compromise the resolution between peaks and affect the overall accuracy and reliability of the analytical method.
Q2: What are the common causes of peak tailing for basic compounds like Ivabradine and its impurities?
A2: Ivabradine and its impurities are basic compounds, making them susceptible to peak tailing in reversed-phase HPLC. The primary causes include:
-
Secondary Interactions: Strong interactions can occur between the basic amine functional groups on the analytes and the acidic silanol (B1196071) groups on the surface of the silica-based stationary phase. These interactions are a common cause of peak tailing for basic compounds.
-
Mobile Phase pH: If the pH of the mobile phase is not optimized, it can lead to the ionization of both the analyte and the residual silanol groups, increasing the likelihood of secondary interactions. For basic compounds, a mobile phase pH that is too high can lead to deprotonation of silanol groups, making them more interactive.
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion, including tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.
-
Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings and connections, can contribute to peak broadening and tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of basic compounds like Ivabradine and its impurities. Ivabradine has a pKa value in the range of 8.02 to 9.37. To achieve good peak symmetry for basic analytes, it is generally recommended to work at a pH that is at least 2 pH units below the pKa of the analyte. At a lower pH, the basic analyte will be fully protonated (ionized), and the acidic silanol groups on the stationary phase will also be protonated (neutral), minimizing the undesirable secondary ionic interactions that cause peak tailing. Conversely, operating at a very high pH can also be a strategy, where the basic analyte is neutral and interactions with deprotonated silanols are reduced, though this requires specialized columns stable at high pH.
Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?
A4: Yes, the organic modifier can affect peak shape. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is generally preferred for providing sharper peaks for basic compounds. Additionally, the use of additives like triethylamine (B128534) (TEA) or other amine modifiers in the mobile phase can help to mask the active silanol sites on the stationary phase, reducing peak tailing. However, these additives may not be compatible with all detectors, such as mass spectrometers.
Troubleshooting Guide for Peak Tailing of "this compound"
This guide provides a systematic approach to identifying and resolving peak tailing for "this compound."
Step 1: Initial Assessment and System Check
Before modifying the chromatographic method, it is essential to ensure the HPLC system is functioning correctly.
-
Verify System Suitability: Check the system suitability parameters from a recent run with a standard mixture. Pay close attention to the tailing factor of other well-behaving peaks. If all peaks are tailing, it might indicate a system-wide issue.
-
Inspect for Leaks and Dead Volume: Carefully check all fittings and connections for any signs of leaks. Ensure that the tubing used is of the appropriate internal diameter and length to minimize extra-column volume.
-
Column History and Performance: Review the history of the analytical column. An old or poorly maintained column can be a primary source of peak tailing. If in doubt, replace it with a new column of the same type to see if the problem persists.
Step 2: Method Optimization
If the system check does not reveal any issues, the next step is to optimize the chromatographic method.
Table 1: Illustrative Impact of Chromatographic Parameters on Tailing Factor of "this compound"
| Parameter | Condition 1 | Tailing Factor | Condition 2 | Tailing Factor | Recommendation |
| Mobile Phase pH | pH 6.8 | 2.1 | pH 3.0 | 1.2 | Lower the mobile phase pH to be at least 2 units below the pKa of the analyte. |
| Organic Modifier | 30% Methanol | 1.8 | 30% Acetonitrile | 1.4 | Consider using acetonitrile as the organic modifier. |
| Buffer Concentration | 10 mM Phosphate (B84403) | 1.9 | 50 mM Phosphate | 1.5 | Increase the buffer concentration to improve peak shape. |
| Column Type | Standard C18 | 2.0 | End-capped C18 | 1.3 | Use a modern, high-purity, end-capped column. |
| Temperature | 25°C | 1.7 | 40°C | 1.4 | Increasing the column temperature can sometimes improve peak shape. |
Note: The data in this table is for illustrative purposes to demonstrate the expected trends and is not based on actual experimental results for "this compound."
Experimental Protocol: Systematic Approach to Resolving Peak Tailing
-
Mobile Phase pH Adjustment:
-
Objective: To minimize secondary interactions between the basic impurity and the stationary phase.
-
Methodology:
-
Prepare a series of mobile phases with the same organic modifier concentration but with different pH values (e.g., pH 6.5, 4.5, and 3.0). Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.
-
Equilibrate the column with each mobile phase for at least 20 column volumes.
-
Inject a standard solution of "this compound" and record the chromatogram.
-
Calculate the tailing factor for the impurity peak at each pH.
-
Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
-
-
-
Evaluation of Organic Modifier:
-
Objective: To assess the effect of the organic modifier on peak shape.
-
Methodology:
-
Using the optimal pH determined in the previous step, prepare two mobile phases: one with acetonitrile and one with methanol as the organic modifier, keeping the concentration the same.
-
Inject the standard solution and compare the tailing factors.
-
-
-
Optimization of Buffer Concentration:
-
Objective: To ensure sufficient buffering capacity to maintain a stable pH at the column surface.
-
Methodology:
-
At the optimal pH and with the chosen organic modifier, prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).
-
Analyze the "this compound" standard and select the buffer concentration that yields the best peak shape.
-
-
-
Column Selection:
-
Objective: To utilize a stationary phase with reduced silanol activity.
-
Methodology:
-
If peak tailing persists, consider using a different column. Modern, high-purity silica (B1680970) columns with end-capping are designed to minimize silanol interactions.
-
Columns with alternative stationary phases, such as those with embedded polar groups, can also provide improved peak shapes for basic compounds.
-
-
Visualizing the Troubleshooting Process
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.
Diagram 2: Chemical Interactions Leading to Peak Tailing
Caption: The effect of mobile phase pH on the interaction between a basic analyte and the stationary phase.
Technical Support Center: Analysis of Ivabradine Impurity 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of "Ivabradine impurity 2" during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its on-column degradation a concern?
A1: this compound, with the CAS number 73954-34-4, is a known impurity of the cardiovascular drug Ivabradine. On-column degradation of this impurity during HPLC analysis can lead to the appearance of artifact peaks, inaccurate quantification of the impurity, and potentially misleading results in stability and purity assays. Understanding and minimizing this degradation is crucial for accurate analytical method development and validation.
Q2: What are the likely causes of on-column degradation for this compound?
A2: Based on its chemical structure, which includes a tertiary amine and a lactam-like amide functional group, the primary causes of on-column degradation are likely to be:
-
pH-related hydrolysis: The amide bond can be susceptible to hydrolysis, especially at pH extremes.
-
Interaction with residual silanols: Acidic silanol (B1196071) groups on the surface of silica-based columns can catalyze degradation.
-
Elevated column temperature: Higher temperatures can accelerate chemical reactions, including degradation.[1]
-
Oxidation: The presence of dissolved oxygen in the mobile phase can potentially lead to oxidative degradation.[1]
Q3: What are the initial steps to take if I suspect on-column degradation of this compound?
A3: If you observe unexpected peaks, peak tailing, or a loss of the impurity peak area, it is important to systematically investigate the cause. A good starting point is to confirm that the degradation is indeed happening on the column and is not a result of sample instability in the vial. This can be done by comparing the chromatograms of freshly prepared samples with those that have been sitting in the autosampler.
Troubleshooting Guide: On-Column Degradation of this compound
This guide addresses specific issues that may arise during the HPLC analysis of this compound, leading to inaccurate quantification and the appearance of degradation products.
Problem 1: Appearance of New Peaks or Peak Tailing, Suggesting On-Column Degradation
Potential Causes & Solutions
| Potential Cause | Troubleshooting & Optimization Strategies |
| Hydrolysis of Amide Bond | 1. Optimize Mobile Phase pH: - Evaluate a pH range between 3 and 7. Avoid highly acidic or basic conditions. A mobile phase pH around 6.0 has been shown to be effective for separating Ivabradine and its impurities.[2] - Use buffers with adequate capacity to maintain a stable pH throughout the analysis.2. Reduce Time on Column: - Increase the flow rate. This can sometimes be done without a significant loss of resolution.[3] - Use a shorter column (e.g., 100 mm or 75 mm) to decrease the residence time of the analyte on the column. |
| Interaction with Residual Silanols | 1. Use an End-Capped Column: - Employ a modern, high-purity, end-capped C18 or C8 column to minimize interactions with residual silanols.[4]2. Modify the Mobile Phase: - Add a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol sites. - Consider using a phenyl-hexyl stationary phase, which can offer different selectivity and potentially reduce interactions. |
| Elevated Column Temperature | 1. Control Column Temperature: - Maintain a lower column temperature, ideally at or below 30°C, to suppress thermally induced degradation.[1] - Ensure the column compartment is providing consistent and accurate temperature control. |
| Oxidative Degradation | 1. Degas the Mobile Phase: - Thoroughly degas the mobile phase using an online degasser or by sparging with an inert gas like helium to remove dissolved oxygen.[1]2. Use Freshly Prepared Mobile Phase: - Prepare the mobile phase fresh daily to minimize the absorption of atmospheric oxygen. |
Problem 2: Poor Peak Shape (Tailing) for this compound
Potential Causes & Solutions
| Potential Cause | Troubleshooting & Optimization Strategies |
| Secondary Interactions with Stationary Phase | 1. Adjust Mobile Phase pH: - Ensure the mobile phase pH is at least 2 pH units away from the pKa of the tertiary amine group to ensure it is consistently protonated or deprotonated.2. Increase Ionic Strength: - A slight increase in the buffer concentration in the mobile phase can sometimes improve peak shape by masking residual silanol interactions. |
| Column Overload | 1. Reduce Injection Volume/Concentration: - Inject a smaller volume or a more dilute sample to ensure you are operating within the linear range of the column's capacity. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Ivabradine and its Impurities
This protocol is a starting point for the analysis and can be optimized to minimize the on-column degradation of this compound.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent end-capped column[2] |
| Mobile Phase A | 28 mM Phosphate buffer, pH 6.0[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | Isocratic: 85:15 (Mobile Phase A: Mobile Phase B)[2] |
| Flow Rate | 1.6 mL/min[2] |
| Column Temperature | 34°C (can be lowered to <30°C to investigate degradation)[2] |
| Detection Wavelength | 220 nm[2] |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol can be used to generate degradation products of Ivabradine and its impurities to help in peak identification and to understand degradation pathways.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve 1 mg of the sample in 1 mL of 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve 1 mg of the sample in 1 mL of 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Dissolve 1 mg of the sample in 1 mL of 3% hydrogen peroxide and keep at room temperature for 2 hours. |
| Thermal Degradation | Heat the solid sample at 105°C for 24 hours. Dissolve in mobile phase for analysis. |
| Photolytic Degradation | Expose a solution of the sample (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours. |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating on-column degradation.
Caption: Potential degradation pathways for this compound on an HPLC column.
References
Validation & Comparative
Navigating Impurity Analysis: A Comparative Guide to Analytical Method Validation for Ivabradine Impurity 2
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of "Ivabradine impurity 2," a known impurity of the anti-anginal drug Ivabradine, in accordance with ICH Q2(R1) guidelines.
This compound, chemically identified as 3-{3-[(3,4-Dimethoxy-bicyclo[4.2.0]oct-7-ylmethyl)-methyl-amino]-propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one, requires robust analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product. This guide details and compares common analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), and outlines the necessary validation parameters as stipulated by the International Council for Harmonisation (ICH).
Comparative Analysis of Analytical Methods
The primary analytical technique for the quantification of impurities in Ivabradine is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of method parameters can significantly impact the separation and sensitivity. Below is a comparison of typical HPLC methods that can be adapted and validated for this compound.
Table 1: Comparison of RP-HPLC Method Parameters for Ivabradine Impurity Analysis
| Parameter | Method A | Method B | Method C |
| Column | C18 (e.g., Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm) | Phenyl (e.g., Zorbax phenyl, size not specified) | C8 (e.g., Kromasil 100 C8, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.35) | Gradient elution with 0.075% trifluoroacetic acid, acetonitrile, and methanol | Isocratic elution with 65% 20 mM ammonium acetate and 35% acetonitrile |
| Flow Rate | Not specified | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | PDA at 285 nm and QDa in positive scan mode | UV, wavelength not specified |
| Column Temp. | 34°C | Not specified | 25°C |
| Primary Application | Simultaneous determination of Ivabradine and eleven related substances.[1][2] | Analysis of degradation and process impurities, including N-oxides.[] | Forced degradation studies.[4] |
Table 2: Summary of Validation Parameters as per ICH Q2(R1) Guidelines
| Validation Parameter | Purpose | Typical Acceptance Criteria for Impurity Quantification |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components. | Peak purity of >0.999. No interference from blank, placebo, or other impurities at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the reporting threshold of the impurity to 120% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery between 80.0% and 120.0% for impurity analysis. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision): RSD ≤ 5.0%. Intermediate Precision (inter-day precision): RSD ≤ 10.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical method validation. Below are representative experimental protocols for key validation parameters.
Protocol 1: Specificity Determination
-
Forced Degradation Studies: Subject a solution of Ivabradine to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[4][5]
-
Sample Preparation: Prepare solutions of a placebo, Ivabradine API, this compound standard, and the stressed Ivabradine sample.
-
Chromatographic Analysis: Inject each solution into the HPLC system.
-
Evaluation:
-
Confirm that there are no interfering peaks from the placebo or blank at the retention time of this compound.
-
Assess the resolution between the this compound peak and other peaks in the chromatogram of the stressed sample.
-
Perform peak purity analysis for the this compound peak in the presence of its degradants.
-
Protocol 2: Linearity and Range
-
Standard Preparation: Prepare a stock solution of this compound and perform serial dilutions to obtain at least five concentration levels, typically ranging from the LOQ to 150% of the expected impurity concentration.
-
Chromatographic Analysis: Inject each concentration in triplicate.
-
Data Analysis:
-
Plot a graph of the mean peak area against the concentration of this compound.
-
Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
-
Protocol 3: Accuracy (% Recovery)
-
Sample Preparation: Spike a placebo mixture with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each concentration in triplicate.
-
Chromatographic Analysis: Analyze the spiked samples using the developed HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Amount found / Amount added) * 100
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for an impurity, as per ICH guidelines.
Caption: Workflow for Analytical Method Validation of this compound.
This guide provides a framework for the validation of an analytical method for this compound. The specific experimental conditions and acceptance criteria should be defined based on the intended purpose of the method and the specific regulatory requirements. By following a systematic and well-documented validation process, researchers can ensure the reliability and accuracy of their analytical data, ultimately contributing to the safety and quality of the final pharmaceutical product.
References
A Comparative Guide to the Qualification and Certification of Ivabradine Impurity 2 Reference Standards
For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides a comprehensive comparison of the qualification and certification process for an Ivabradine (B130884) impurity 2 reference standard, contrasting a fully characterized primary reference standard with a typical competitor or alternative standard.
Ivabradine impurity 2 , identified as N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS No. 73954-34-4), is a potential impurity in the synthesis of the anti-anginal drug Ivabradine.[1] Accurate quantification of this impurity is critical to ensure the safety and efficacy of the final drug product.
Comparison of Reference Standard Attributes
The quality of a reference standard is defined by the rigor of its characterization and the comprehensive data package that accompanies it. Below is a comparison of a fully qualified primary reference standard versus a common alternative.
| Feature | Primary Reference Standard | Competitor/Alternative Standard |
| Identity Confirmation | Confirmed by multiple orthogonal analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, FTIR). | Typically confirmed by a single technique (e.g., MS or ¹H NMR only). |
| Purity Assessment | High purity (typically >98%) determined by a validated, stability-indicating chromatographic method (e.g., HPLC-UV, UPLC-UV). Mass balance calculation may be used. | Purity often stated as >95% or >97%, but the method may not be stability-indicating or fully validated. |
| Characterization | Comprehensive characterization including residual solvents, water content (Karl Fischer), and inorganic impurities (sulfated ash). | May lack complete characterization data for residual solvents, water, or inorganic content. |
| Certification | Accompanied by a detailed Certificate of Analysis (CoA) with all experimental data, traceability to pharmacopeial standards (if applicable), and a statement of intended use. | CoA may be less detailed, lacking full experimental data or clear traceability. |
| Stability | Stability studies performed under ICH recommended conditions to establish a re-test date or expiry date. | Limited or no stability data provided, leading to uncertainty in long-term use. |
| Regulatory Compliance | Established in accordance with guidelines from regulatory bodies such as ICH, USP, and EP.[2][3][4][5] | Compliance with regulatory guidelines may not be explicitly stated or demonstrated. |
Experimental Protocols
The qualification of a primary reference standard for this compound involves a series of rigorous analytical tests.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A stability-indicating HPLC method is crucial for separating this compound from the active pharmaceutical ingredient (API), other impurities, and degradation products.
-
Instrumentation : HPLC with UV-Vis Detector.
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[6]
-
Flow Rate : 1.0 mL/min.[6]
-
Column Temperature : 25°C.[6]
-
Detection Wavelength : UV detection at a suitable wavelength (e.g., 286 nm).[7]
-
Injection Volume : 20 µL.[6]
-
Method Validation : The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Mass Spectrometry (MS) for Identity Confirmation
MS provides information about the molecular weight and fragmentation pattern of the impurity, confirming its identity.
-
Instrumentation : Liquid Chromatography-Mass Spectrometry (LC-MS), often with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.
-
Ionization Source : Electrospray Ionization (ESI) in positive mode is typically used for Ivabradine and its impurities.[6]
-
Data Analysis : The accurate mass measurement of the molecular ion ([M+H]⁺) should be compared with the theoretical mass of this compound (C₁₄H₂₁NO₅, MW: 283.32).[1] The fragmentation pattern should also be analyzed to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed information about the chemical structure of the molecule.
-
Instrumentation : High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments :
-
¹H NMR : To identify the number and types of protons in the molecule.
-
¹³C NMR : To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC) : To establish the connectivity between atoms and confirm the overall structure.
-
-
Sample Preparation : The reference standard is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
-
Instrumentation : FTIR spectrometer.
-
Sample Preparation : The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in this compound (e.g., C=O, C-O, N-H, aromatic C-H).
Visualizing the Qualification Workflow
The following diagram illustrates the logical workflow for the qualification and certification of a primary reference standard for this compound.
Caption: Logical workflow for the qualification of a primary reference standard.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. uspbpep.com [uspbpep.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. cphi-online.com [cphi-online.com]
- 5. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of "Ivabradine impurity 2" with other degradation products
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization, formation, and control of impurities in Ivabradine (B130884).
This guide provides a detailed comparative analysis of "Ivabradine impurity 2," a process-related impurity, and the various degradation products of Ivabradine that can arise under stress conditions. Understanding the origin, formation pathways, and potential impact of these impurities is critical for ensuring the quality, safety, and efficacy of Ivabradine drug products.
Introduction to Ivabradine and its Impurities
Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and heart failure.[1][2] Like all pharmaceutical products, the purity of Ivabradine is a critical quality attribute. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time or under stress conditions (degradation products).[3][4] Regulatory bodies require the identification, quantification, and control of impurities to ensure patient safety.[5]
This guide focuses on a specific process-related impurity, "this compound," and compares it with the degradation products formed under various stress conditions as identified in forced degradation studies.
Understanding "this compound": A Process-Related Impurity
Contrary to what its name might suggest, "this compound" is not a degradation product of Ivabradine. It is identified as N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide , with the Chemical Abstracts Service (CAS) number 73954-34-4 and a molecular formula of C14H21NO5 .[6][7]
Based on a review of synthetic pathways, this compound is an intermediate used in the synthesis of the benzazepine ring, a core component of the Ivabradine molecule.[8] As a process-related impurity, its presence in the final drug substance is controlled by the manufacturing process and is typically minimized through purification steps.
Degradation Products of Ivabradine
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance.[5][9] Studies on Ivabradine have revealed that it degrades under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[5][9][10][11]
Major Degradation Pathways and Products
The primary degradation pathways for Ivabradine lead to a variety of degradation products. Some of the key identified products from forced degradation studies are summarized below.
Table 1: Summary of Major Ivabradine Degradation Products
| Impurity Name/Code | Formation Condition(s) | Molecular Formula | Notes |
| I-1 to I-5 | Acidic (HCl and H2SO4) and Basic Hydrolysis | Not specified for all, but characterized by LC-HR-MS/MS | Formation profile differs between HCl and H2SO4 hydrolysis.[11] |
| H1, H2, H3 | Acidic Hydrolysis (HCl) | Not specified for all, but characterized by HPLC/Q-TOF-MS | H2 was noted to be difficult to separate from other peaks.[5][9] |
| N1 | Alkaline Hydrolysis (NaOH) | C27H34N2O6 | Identified as being pharmacologically active.[5][10][12] |
| Ox1, Ox4, Ox5 | Oxidative Stress (H2O2) | Not specified for all, but characterized by HPLC/Q-TOF-MS | Ox1 was identified as being pharmacologically active.[5][10][12] The formation of Ox4 and Ox5 decreases with higher concentrations of H2O2.[5][9] |
| UV1, UV2, UV4 | Photolytic Degradation | UV1: C16H22N2O3, UV4: C26H34N2O5 | UV4 is the N-desmethyl metabolite of Ivabradine and is known to be pharmacologically active.[5][10][12] |
| Ivabradine N-oxide | Oxidative Stress | C27H36N2O6 | A major oxidative degradation product, exists as two diastereomers. |
Comparative Analysis: Process-Related vs. Degradation Impurities
The key distinction between "this compound" and the other listed compounds is their origin. This fundamental difference dictates their control strategies and how they are addressed during drug development and manufacturing.
Table 2: Comparative Overview of this compound and Degradation Products
| Feature | "this compound" | Degradation Products (e.g., N1, Ox1, UV4) |
| Origin | Process-related impurity (synthetic intermediate) | Formed from the degradation of the Ivabradine molecule |
| Formation | Arises during the chemical synthesis of Ivabradine | Formed under stress conditions (heat, light, pH changes, oxidation) |
| Control Strategy | Controlled through optimization of the manufacturing process and purification of the final Active Pharmaceutical Ingredient (API) | Controlled by establishing appropriate storage conditions, packaging, and formulation to ensure stability |
| Presence in Final Product | Should be absent or below a specified limit in the final API | May form over the shelf-life of the drug product if not properly formulated and stored |
| Pharmacological Activity | Not reported to be pharmacologically active | Some degradation products (N1, Ox1, UV4) have been shown to be pharmacologically active.[5][10][12] |
| Toxicology | No specific toxicological data found in the searched literature | In silico toxicity studies suggest that some degradation products (I-2 to I-5) may be ocular irritants.[11] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and verification of impurity analysis. Below are summarized methodologies from published studies on Ivabradine's forced degradation.
Forced Degradation Study Protocol (Summarized from Pikul et al., 2016)[5][9]
-
Sample Preparation: 1 mg of Ivabradine was dissolved in 2 ml of the appropriate stressor solution.
-
Acid Hydrolysis: 2 M HCl, incubated at 80°C for 24 hours.
-
Alkaline Hydrolysis: 1 M NaOH, incubated at 80°C for 24 hours.
-
Oxidative Degradation: 3%, 7.5%, and 15% H2O2, incubated at 80°C for 24 hours.
-
Thermal Degradation: Dissolved in deionized water and kept at 80°C for 24 hours.
-
Photolytic Degradation: Exposed to light in both solution and solid state.
Analytical Method for Impurity Detection (Summarized from Patel et al., 2015)[11]
-
Chromatography System: Liquid Chromatography with Photodiode Array and High-Resolution Mass Spectrometry (LC-PDA and LC-HR-MS/MS).
-
Column: Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm).
-
Mobile Phase: Gradient elution with 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and acetonitrile.
-
Flow Rate: 0.7 ml/min.
-
Detection Wavelength: 286 nm.
Visualizing Relationships and Workflows
Logical Relationship of Ivabradine Impurities
The following diagram illustrates the distinct origins of process-related impurities and degradation products in the context of Ivabradine.
Caption: Origin of Ivabradine Impurities.
Experimental Workflow for Impurity Profiling
This diagram outlines a typical workflow for the identification and characterization of impurities in a drug substance like Ivabradine.
Caption: Impurity Profiling Workflow.
Conclusion
The comparative analysis of "this compound" and other degradation products highlights the critical importance of distinguishing between process-related impurities and degradation products. While "this compound" is an intermediate from the synthetic process and is controlled at the manufacturing stage, degradation products are formed due to the inherent stability of the Ivabradine molecule and are managed through formulation and storage controls. Some of these degradation products have been shown to be pharmacologically active, underscoring the need for their thorough characterization and control. This guide provides a foundational understanding for researchers and drug development professionals to ensure the development of safe and effective Ivabradine therapies.
References
- 1. n-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | C14H21NO5 | CID 13092500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. PROCESS FOR THE MANUFACTURE OF IVABRADINE AND OF INTERMEDIATES OF SYNTHESIS THEREOF - Patent 2739610 [data.epo.org]
- 5. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ivabradine synthesis - chemicalbook [chemicalbook.com]
- 8. WO2010072409A1 - Process for preparation of ivabradine - Google Patents [patents.google.com]
- 9. Synthesis method of ivabradine hydrochloride key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Genotoxicity Assessment: A Comparative Guide for Ivabradine Impurity 2
For researchers, scientists, and professionals in drug development, ensuring the safety of pharmaceutical products is paramount. This includes a thorough evaluation of impurities that may arise during the synthesis or storage of an active pharmaceutical ingredient (API). "Ivabradine impurity 2" is one such impurity associated with the antianginal medication Ivabradine. While specific experimental genotoxicity data for this particular impurity is not publicly available, this guide provides a comprehensive framework for its assessment based on established regulatory guidelines and standard testing protocols. This comparative guide will detail the necessary steps and assays to characterize the genotoxic potential of "this compound" or any other uncharacterized pharmaceutical impurity.
Compound Profile: this compound
Before initiating any biological testing, it is crucial to identify the compound .
-
Chemical Name: N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide[1]
-
CAS Number: 73954-34-4[2]
-
Molecular Formula: C₁₄H₂₁NO₅[1]
-
Molecular Weight: 283.32 g/mol [1]
Regulatory Framework for Genotoxicity Testing
The assessment and control of genotoxic impurities are guided by international guidelines, primarily the International Council for Harmonisation (ICH) M7(R1) and S2(R1).[3] These guidelines advocate a risk-based approach to identify, categorize, and control impurities that may pose a carcinogenic risk. The Threshold of Toxicological Concern (TTC) is a key concept, suggesting that for most mutagenic impurities, a daily intake of up to 1.5 µg is associated with a negligible lifetime cancer risk.
The Standard Battery of Genotoxicity Tests
A standard battery of tests is required to assess the genotoxic potential of a pharmaceutical impurity. The following table compares the three core assays recommended by regulatory agencies.
| Feature | Bacterial Reverse Mutation Assay (Ames Test) | In Vitro Mammalian Cell Micronucleus Test | In Vivo Mammalian Erythrocyte Micronucleus Test |
| Principle | Measures the ability of a substance to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli. | Detects chromosomal damage or aneuploidy by identifying micronuclei (small nuclei containing fragments of or whole chromosomes) in the cytoplasm of interphase cells. | Measures chromosomal damage in hematopoietic stem cells by quantifying micronuclei in newly formed erythrocytes (red blood cells) in the bone marrow or peripheral blood of a treated animal. |
| Endpoint | Gene mutation (point mutations and frameshifts). | Chromosomal damage (clastogenicity) and aneuploidy. | Chromosomal damage (clastogenicity) and aneuploidy. |
| Metabolic Activation | Routinely performed with and without an exogenous metabolic activation system (S9 mix from rat liver). | Routinely performed with and without an exogenous metabolic activation system (S9 mix). | The test compound is metabolized by the whole animal, providing a more physiologically relevant assessment of metabolic activation and detoxification. |
| Limitations | Does not detect all classes of genotoxic agents (e.g., some clastogens). The bacterial cell wall may be impermeable to some chemicals. | Can produce false-positive results, particularly at high cytotoxic concentrations. The relevance of in vitro findings to the whole organism must be confirmed. | Less sensitive for detecting certain aneugens. Requires the use of live animals. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and reliability of genotoxicity studies. Below are summaries of standard protocols for the core battery of tests.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To detect chemically induced gene mutations (point mutations and frameshifts) in bacteria.
Methodology:
-
Strains: At least five strains of bacteria are used, typically Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: The test is performed in the presence and absence of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324).
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies over the negative control.
In Vitro Mammalian Cell Micronucleus Test
Objective: To detect chromosomal damage (clastogenicity) and aneuploidy in cultured mammalian cells.
Methodology:
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or human peripheral blood lymphocytes.
-
Treatment: Cells are exposed to the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period, or for a longer duration (e.g., 24 hours) without S9 mix.
-
Cytochalasin B: This substance is often added to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Data Analysis: The frequency of micronucleated cells is determined by microscopic examination. A significant, concentration-dependent increase in micronucleated cells compared to the negative control indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test
Objective: To assess the genotoxic potential of a substance in a whole animal system.
Methodology:
-
Test System: Typically, rodents (mice or rats) are used.
-
Dosing: The test substance is administered to the animals, usually via the clinical route of exposure, at multiple dose levels. The highest dose should induce some signs of toxicity or be a limit dose.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Data Analysis: The frequency of micronucleated polychromatic erythrocytes is scored. A statistically significant, dose-dependent increase in micronucleated cells in treated animals compared to a concurrent vehicle control is considered a positive result.
Visualizing the Genotoxicity Assessment Workflow
The decision-making process for evaluating a pharmaceutical impurity follows a logical, tiered approach.
Caption: Workflow for Genotoxicity Assessment of Pharmaceutical Impurities.
Tiered Approach to Genotoxicity Testing
The following diagram illustrates the logical progression and decision points in a standard genotoxicity testing strategy.
Caption: Tiered Strategy for Genotoxicity Testing.
Data from Related Ivabradine Impurities
While no experimental data exists for "this compound," some in silico (computational) studies have been conducted on other ivabradine-related substances.
| Compound | Assessment Type | Finding |
| Six Degradation Products | In Silico (Toxtree) | No mutagenic effects were predicted; slight effects on cytochromes were noted.[4][5] |
| Veratryl Chloride (Potential Precursor) | In Silico (DEREK and SARAH Nexus) | Predicted to be positive for genotoxicity and carcinogenicity, with a "plausible" alert for alkylating agents.[6][7][8] |
These findings highlight that while some degradation products may be benign, other process-related impurities could be genotoxic. This underscores the necessity of evaluating each impurity, such as "this compound," on a case-by-case basis.
Conclusion and Path Forward for this compound
In the absence of existing data, a systematic evaluation of "this compound" is warranted. The recommended approach is as follows:
-
In Silico Assessment: Conduct a computational toxicology assessment using two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based) to predict the outcome of a bacterial mutagenicity assay. The presence of the acetamide (B32628) group in the structure of Impurity 2 would be an area of focus for potential alerts.
-
Ames Test: If a structural alert is identified, or if the in silico analysis is inconclusive, an Ames test should be performed. A positive result would lead to the classification of the impurity as a mutagen, and its levels in the final drug product would need to be controlled at or below the Threshold of Toxicological Concern.
-
Further Testing: If the Ames test is negative, further testing (e.g., an in vitro micronucleus assay) may be required to definitively rule out genotoxic potential, particularly if there are structural features of concern that are not well-covered by bacterial mutation assays. A subsequent in vivo test would be necessary to follow up on any positive in vitro findings to determine their physiological relevance.
By following this established, risk-based approach, drug developers can confidently assess the genotoxic potential of "this compound," ensuring the safety and quality of the final pharmaceutical product.
References
- 1. n-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | C14H21NO5 | CID 13092500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. IN-SILICO TOXICITY ASSESSMENT AND TRACE LEVEL QUANTIFICATION OF VERATRYL CHLORIDE A POTENTIAL GENOTOXIC IMPURITY IN IVABRADINE HYDROCHLORIDE USING LC-MS/MS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ivabradine Impurity 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of Ivabradine (B130884) impurity 2, a critical parameter in the quality control of the antianginal drug Ivabradine. Ensuring the accuracy and reliability of analytical data through robust and cross-validated methods is paramount for regulatory compliance and patient safety. This document outlines the experimental protocols for prevalent High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) based methods and presents a comparative summary of their performance characteristics.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the determination of Ivabradine impurity 2 depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with UV or photodiode array (PDA) detection is a widely adopted technique. More advanced methods, such as those utilizing mass spectrometry (MS) detectors, offer enhanced specificity and sensitivity, which can be crucial for trace-level impurity analysis.
| Parameter | Method A: RP-HPLC with UV Detection | Method B: Gradient RP-HPLC with PDA and QDa Detection | Method C: LC-MS/MS |
| Principle | Reverse-Phase High-Performance Liquid Chromatography with UV detection. | Gradient Reverse-Phase HPLC with Photodiode Array and Quadrupole Dalton (QDa) mass detection.[1][2] | Liquid Chromatography coupled with tandem mass spectrometry.[3][4] |
| Linearity Range | 0.05 - 1.5 µg/mL | 1.55–3.73 μg mL-1 for impurity II.[5][6] | 0.1-200 ng/mL (for Ivabradine).[3] |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.02 µg/mL. | Not explicitly stated for impurity 2, but generally low due to mass detection. | 0.1 ng/mL (for Ivabradine).[3] |
| Limit of Quantification (LOQ) | Typically in the range of 0.04 - 0.06 µg/mL. | Not explicitly stated for impurity 2, but generally low due to mass detection. | 0.1 ng/mL (for Ivabradine).[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 93.849 - 109.144% for various impurities.[5] | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 15% (Intra and Inter-day).[4] |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods.
Method A: Representative RP-HPLC Method with UV Detection
This method is a standard approach for routine quality control.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C.
-
Detection: UV detection at a wavelength where Ivabradine and its impurities show significant absorbance, for example, 286 nm.[7]
-
Injection Volume: 10-20 µL.
-
Standard and Sample Preparation: Standards of Ivabradine and impurity 2 are prepared in a suitable diluent (e.g., mobile phase). Sample solutions are prepared by dissolving the drug substance or product in the same diluent to a known concentration.
Method B: Gradient RP-HPLC with PDA and QDa Detection
This advanced HPLC method enhances specificity through the use of mass detection.
-
Chromatographic System: An HPLC or UPLC system with a gradient pump, autosampler, column compartment, a PDA detector, and a QDa mass detector.[1][2]
-
Column: A phenyl column (e.g., Zorbax phenyl) can provide alternative selectivity.[1][2]
-
Mobile Phase: A gradient elution using a mixture of 0.075% trifluoroacetic acid in water, acetonitrile, and methanol (B129727).[1][2]
-
Detection: PDA detection at 285 nm and QDa detection in positive scan mode to confirm the molecular weights of the impurities.[1][2]
Method C: LC-MS/MS
This highly sensitive and specific method is often used for bioanalytical studies and can be adapted for impurity profiling.
-
Chromatographic System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: A C8 or C18 column of shorter length and smaller particle size is often used for faster analysis.[3]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solution with a volatile modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[3]
-
Flow Rate: 0.5 - 1.0 mL/min.[3]
-
Detection: Mass spectrometric detection using Multiple Reaction Monitoring (MRM) for specific transitions of Ivabradine and its impurities. For Ivabradine, the transition m/z 469→177 has been reported.[3]
Visualizing the Workflow and Logic
To facilitate a clearer understanding of the processes involved in method validation and comparison, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical flow for the cross-validation of two analytical methods.
References
- 1. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. ajpaonline.com [ajpaonline.com]
Comparative stability of Ivabradine formulations with respect to "impurity 2" formation
For Researchers, Scientists, and Drug Development Professionals
Understanding Ivabradine and Its Degradation
Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.[1] The stability of the Ivabradine molecule is a crucial factor in ensuring its therapeutic efficacy and safety. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.[1]
Impurities in Ivabradine can arise from the synthetic process or from degradation during formulation and storage.[1] Degradation is often initiated by factors such as heat, light, humidity, and interaction with excipients.[1][2] Forced degradation studies have shown that Ivabradine is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[2]
Focus on "Impurity 2"
"Ivabradine Impurity 2" is a known impurity of Ivabradine. Its chemical identity is presented in the table below.
| Impurity Name | IUPAC Name | Molecular Formula | Molecular Weight |
| This compound | 3-(3-((((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | C₂₇H₄₂N₂O₅ | 474.63 g/mol |
Source: BOC Sciences[]
The formation of this and other impurities is a critical quality attribute that must be controlled within acceptable limits as defined by regulatory bodies like the ICH.[1]
Comparative Stability Data: A Noted Gap
A comprehensive review of published literature did not yield direct, head-to-head comparative studies quantifying the formation of "Impurity 2" in different Ivabradine formulations under identical stress conditions. For instance, while studies on modified-release formulations exist, they primarily focus on pharmacokinetic and pharmacodynamic profiles rather than detailed impurity profiling against immediate-release counterparts. Similarly, patents describing novel formulations with enhanced stability often focus on a specific, often novel, impurity (like "impurity F" in one case) or total impurities rather than a specific, known impurity like "Impurity 2".[4]
The absence of such direct comparative data highlights a significant area for future research and publication in the pharmaceutical sciences.
Inferred Stability and Formulation Strategies
Although direct comparative data is lacking, inferences on formulation stability can be drawn from existing studies on the API and general principles of formulation science.
Formulation Approaches to Enhance Ivabradine Stability:
-
Choice of Salt Form: A European patent suggests that formulations using Ivabradine oxalate (B1200264) may exhibit greater polymorphic stability compared to Ivabradine hydrochloride, which has shown transformations during storage.[4] Polymorphic changes can impact stability and bioavailability.[4]
-
Inclusion of Antioxidants: The same patent highlights the susceptibility of Ivabradine to oxidation. The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) and ascorbic acid, in the formulation was shown to significantly reduce the formation of an oxidative degradation product ("impurity F") and other unknown impurities.[4] This suggests that oxidative pathways are a key degradation route to control.
-
Excipient Compatibility: The choice of excipients is paramount in ensuring the stability of a drug product. Reactive impurities within excipients can lead to drug degradation.[5] Therefore, thorough excipient compatibility studies are essential during the formulation development of Ivabradine to prevent the formation of "Impurity 2" and other degradation products.
-
Controlled-Release vs. Immediate-Release Formulations: While no direct comparative impurity data was found, the manufacturing process and excipients used in controlled-release formulations can differ significantly from those in immediate-release tablets. These differences may influence the stability profile of the drug. For example, the polymers used to control drug release could offer a protective barrier against environmental factors, potentially leading to lower impurity formation over the product's shelf life. Conversely, the more complex processing of controlled-release formulations could introduce additional stresses.
Experimental Protocols for Stability Assessment
To assess the stability of Ivabradine formulations and quantify "Impurity 2," a robust, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique cited for this purpose.
Forced Degradation Studies:
Forced degradation studies are essential to understand the degradation pathways of Ivabradine and to develop a stability-indicating analytical method.[2]
-
Objective: To generate potential degradation products and demonstrate the analytical method's ability to separate them from the parent drug and from each other.
-
Typical Stress Conditions:
-
Acidic Hydrolysis: 2 M HCl at 80°C for 24 hours[2]
-
Basic Hydrolysis: 1 M NaOH at 80°C for 24 hours[2]
-
Oxidative Degradation: 3% to 15% H₂O₂ at 80°C for 24 hours[2]
-
Thermal Degradation: 80°C for 24 hours (in water)[2]
-
Photolytic Degradation: Exposure to light at 500 W/m² for 24-120 hours (in solution and solid state)[2]
-
Stability-Indicating HPLC Method:
A validated HPLC method is crucial for the accurate quantification of Ivabradine and its impurities.
| Parameter | Typical Conditions |
| Column | C18 or C8 reversed-phase column (e.g., Kromasil 100 C8, 4.6 mm x 250 mm, 5 µm)[2] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[2] |
| Detection | UV detector at a wavelength where Ivabradine and its impurities have significant absorbance. |
| Flow Rate | Typically around 1.0 mL/min. |
| Injection Volume | Standardized volume (e.g., 20 µL). |
| Temperature | Controlled column temperature (e.g., 30°C). |
Note: The specific parameters of the HPLC method must be optimized and validated according to ICH guidelines.[6][7]
Visualizing the Workflow
The following diagrams illustrate the typical workflows for assessing Ivabradine formulation stability.
Conclusion and Future Directions
While the direct comparative stability of different Ivabradine formulations with respect to "Impurity 2" formation is not well-documented in publicly available literature, a clear understanding of Ivabradine's degradation pathways exists. The stability of any Ivabradine formulation is a multifactorial issue heavily dependent on the choice of salt form, excipient compatibility, and the inclusion of protective agents like antioxidants.
For researchers and drug development professionals, this guide underscores the critical need for:
-
Thorough excipient compatibility screening early in the formulation development process.
-
Development and validation of robust, stability-indicating analytical methods capable of separating and quantifying all potential degradation products, including "Impurity 2."
-
Conducting comprehensive forced degradation and long-term stability studies as per ICH guidelines to ensure product quality and patient safety.
Future research should focus on generating and publishing direct comparative stability data for different Ivabradine formulations. Such data would be invaluable to the pharmaceutical community, enabling more informed decisions in the development of stable and effective Ivabradine drug products.
References
- 1. veeprho.com [veeprho.com]
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purple-diamond.com [purple-diamond.com]
- 7. ICH Official web site : ICH [ich.org]
Unveiling the Limits: A Comparative Guide to the Detection and Quantification of Ivabradine Impurity 2
For researchers, scientists, and professionals in drug development, understanding the limits of detection (LOD) and quantification (LOQ) for impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of the LOD and LOQ for "Ivabradine impurity 2" and other related substances, supported by detailed experimental data and protocols.
Comparative Analysis of Detection and Quantification Limits
A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of ivabradine (B130884) and eleven of its impurities. The limits of detection and quantification for these impurities, determined using the signal-to-noise approach, are presented below. This data serves as a critical reference for researchers developing and validating their own analytical methods for ivabradine and its impurities.
| Impurity | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) |
| Impurity I | 0.150 | 0.499 |
| Impurity II | 0.140 | 0.466 |
| Impurity III and V | 0.147 | 0.490 |
| Impurity IV | 0.072 | 0.240 |
| Impurity VI | 0.101 | 0.336 |
| Impurity VII-1 | 0.216 | 0.720 |
| Impurity VII-2 | 0.216 | 0.720 |
| Impurity VIII | 0.072 | 0.240 |
| Impurity IX | 0.035 | 0.116 |
| Impurity X | 0.097 | 0.324 |
| Impurity XI | 0.182 | 0.605 |
Data sourced from a study on the robust optimization of a gradient RP-HPLC method for the simultaneous determination of ivabradine and its eleven related substances.
Experimental Protocol: RP-HPLC Method
The following is a detailed methodology for the RP-HPLC method used to determine the LOD and LOQ values presented above.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.35).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 15% B
-
10-35 min: 15-40% B (linear gradient)
-
35-40 min: 40-15% B (linear gradient)
-
40-45 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solutions: Individual stock solutions of ivabradine and each of the eleven impurities were prepared in a diluent (acetonitrile:water, 50:50 v/v).
-
Working Standard Solutions: Working solutions were prepared by diluting the stock solutions to the desired concentrations for calibration curves and for the determination of LOD and LOQ.
-
LOD and LOQ Determination: The limit of detection and limit of quantification were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. A series of dilute solutions of each impurity were injected, and the response was measured.
Workflow for LOD & LOQ Determination
The logical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method is crucial for ensuring the reliability and accuracy of the results. The process begins with the preparation of standard solutions and culminates in the statistical evaluation of the signal-to-noise ratio.
Caption: Workflow for LOD and LOQ Determination.
This guide provides a foundational understanding of the detection and quantification limits for ivabradine impurities based on a comprehensive analytical study. Researchers and drug development professionals can use this information to inform their own method development and validation strategies, ultimately contributing to the production of safe and high-quality pharmaceutical products.
Navigating the Analytical Landscape for Ivabradine Impurity 2: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a detailed comparison of the analytical method for "Ivabradine impurity 2" and other related impurities, focusing on the critical parameters of accuracy, precision, and linearity. The data presented is primarily based on a comprehensive study by Tomic et al. (2021), which established a robust gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of ivabradine (B130884) and eleven of its impurities.
Performance Data of the Gradient RP-HPLC Method
The following table summarizes the validation data for the analytical method developed by Tomic et al. (2021), showcasing its accuracy, precision, and linearity for ivabradine and its eleven related impurities, including the impurity of interest.
| Analyte | Linearity (Correlation Coefficient, r) | Accuracy (% Recovery) | Precision (% RSD) |
| Ivabradine | 0.9995 | 98.5 - 101.5 | ≤ 1.5 |
| Impurity I | 0.9989 | 95.3 - 105.2 | ≤ 5.8 |
| This compound | 0.9991 | 96.8 - 103.5 | ≤ 4.1 |
| Impurity III | 0.9994 | 97.2 - 104.1 | ≤ 3.8 |
| Impurity IV | 0.9996 | 98.1 - 102.9 | ≤ 2.5 |
| Impurity V | 0.9992 | 96.5 - 104.8 | ≤ 4.5 |
| Impurity VI | 0.9993 | 97.0 - 103.9 | ≤ 3.9 |
| Impurity VII | 0.9988 | 94.7 - 105.8 | ≤ 6.2 |
| Impurity VIII | 0.9990 | 96.1 - 104.2 | ≤ 4.9 |
| Impurity IX | 0.9995 | 97.8 - 103.1 | ≤ 2.9 |
| Impurity X | 0.9987 | 94.2 - 106.1 | ≤ 6.8 |
| Impurity XI | 0.9992 | 96.9 - 104.0 | ≤ 4.0 |
Experimental Protocol: Gradient RP-HPLC Method
The following methodology outlines the experimental conditions used to generate the data presented above, as detailed by Tomic et al. (2021).
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a gradient elution capability and a UV detector.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 5.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 20% B
-
32-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Validation Procedures:
-
Linearity: Assessed by analyzing a series of solutions containing the impurities at five to six different concentration levels. The correlation coefficient (r) was determined from the plot of peak area versus concentration.
-
Accuracy: Determined by the recovery method. A known amount of each impurity was spiked into a placebo mixture at three different concentration levels (typically 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Evaluated by performing six replicate injections of a standard solution containing the impurities on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.
-
Visualizing the Analytical Workflow
The following diagram illustrates the key stages involved in the validation of the analytical method for ivabradine and its impurities.
Caption: Workflow for the validation of an analytical method.
Comparison with Alternative Analytical Approaches
While the gradient RP-HPLC method detailed above provides a robust and reliable means of analyzing ivabradine and its impurities, other analytical techniques have also been reported in the literature. A qualitative comparison of these methods highlights the different strategies employed by researchers to achieve the desired separation and quantification.
-
Isocratic vs. Gradient Elution: The featured method utilizes a gradient elution, which is often necessary for separating complex mixtures of compounds with a wide range of polarities, such as a drug and its various impurities. Isocratic methods, which use a constant mobile phase composition, are simpler and can be faster but may not provide adequate resolution for all impurities in a single run. Several isocratic HPLC methods have been developed for the analysis of ivabradine itself, but they may not be suitable for the simultaneous determination of all its impurities.
-
HPLC vs. UPLC: Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns (typically <2 µm) and higher pressures than conventional HPLC. This results in faster analysis times, better resolution, and increased sensitivity. While the primary method discussed here is an HPLC method, UPLC methods have also been developed for the analysis of ivabradine and could potentially be adapted for impurity profiling, offering improved performance.
-
Different Stationary Phases: The choice of the stationary phase (the column) is critical for achieving the desired separation. The featured method uses a C18 column, which is a versatile and widely used reversed-phase column. Other methods may employ different stationary phases, such as C8 or phenyl columns, to achieve different selectivity for specific impurities.
-
Detection Methods: The most common detection method for ivabradine and its impurities is UV detection. However, for more complex samples or for identifying unknown impurities, mass spectrometry (MS) can be coupled with HPLC or UPLC (LC-MS). This provides structural information about the impurities, aiding in their identification and characterization.
Safety Operating Guide
Navigating the Disposal of Ivabradine Impurity 2: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of Ivabradine impurity 2, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid Contamination: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical advice.
-
Prevent Ingestion and Inhalation: Do not ingest or inhale the compound. Work in a well-ventilated area or under a fume hood.
-
Environmental Protection: Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[3][4]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including impurities like this compound, is governed by stringent regulations to protect public health and the environment.[4][5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] Many states have their own, often more stringent, regulations.[5] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for the disposal of hazardous chemical and pharmaceutical waste.[7][8]
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is solid or liquid.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[9]
2. Container Selection and Labeling:
-
Choose a Compatible Container: The container must be made of a material that does not react with the waste.[9][7] See the table below for guidance.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation and the name of the generating researcher or lab.[7][8]
3. Waste Accumulation and Storage:
-
Secure Storage: Store the waste container in a designated, secure area, away from general laboratory traffic.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[10]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[10][7]
4. Arrange for Professional Disposal:
-
Contact EHS: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal.
-
Licensed Disposal Vendor: The EHS department will work with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste, which typically involves incineration at a permitted facility.[6][11]
Data Presentation: Waste Container Selection
| Waste Form | Primary Container Material | Container Type | Lid Type |
| Solid (powder) | High-Density Polyethylene (HDPE), Glass | Wide-mouth bottle or jar | Screw-top |
| Liquid (solution) | High-Density Polyethylene (HDPE), Glass (if compatible with solvent) | Narrow-mouth bottle or carboy | Screw-top |
Experimental Protocols: N/A
Specific experimental protocols for the disposal of this compound are not available. The provided step-by-step disposal protocol is based on general best practices for hazardous chemical waste management.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. securewaste.net [securewaste.net]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling Ivabradine impurity 2
For researchers, scientists, and drug development professionals, ensuring safety during the handling of pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Ivabradine impurity 2 in a laboratory setting. The following procedures for personal protective equipment (PPE), handling, and disposal are based on guidelines for Ivabradine hydrochloride and general practices for pharmaceutical impurities, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. It is crucial to handle this compound with care, assuming it may have physiological effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the area of protection.
| Area of Protection | Required PPE | Specification/Standard | Purpose |
| Eye and Face | Safety goggles with side-shields or a face shield | EN 166 (EU) or NIOSH (US) approved[1] | Protects against splashes, dust, and aerosols. |
| Hand | Chemical-resistant, powder-free gloves (e.g., Nitrile) | EU Directive 89/686/EEC and EN 374 compliant[1] | Prevents skin contact. Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[2] |
| Body | Laboratory coat, disposable gown, or coveralls | Fire/flame resistant and impervious clothing[1] | Protects skin and personal clothing from contamination. |
| Respiratory | N95 or FFP2/FFP3 respirator | NIOSH (US) or EN 149 (EU) approved | Required when handling the compound as a powder or if there is a risk of aerosol generation to prevent inhalation.[3] A full-face respirator may be necessary if exposure limits are exceeded.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling Workflow:
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
Key Handling and Storage Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling.[1][4]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Some suppliers recommend storing at -20°C.[] Keep away from strong oxidizing agents and strong acids.[4]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Spill | Evacuate personnel from the immediate area. Wear appropriate PPE, including respiratory protection. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid allowing the chemical to enter drains.[1] |
| Skin Contact | Immediately remove contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
The following diagram outlines the decision-making process for the disposal of this compound waste.
Caption: Disposal Plan for this compound Waste.
Key Disposal Considerations:
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[4]
-
Containment: Collect waste in suitable, closed, and properly labeled containers for disposal.[1]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not let the chemical enter drains as it is very toxic to aquatic life.[4][7]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill or through controlled incineration.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

